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  • Product: Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
  • CAS: 1163298-06-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate: A Peptidomimetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a specialized chemical intermediate with significant potential in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. Identified by its CAS number 1163298-06-3, this molecule belongs to a class of carbamate-protected amino acid derivatives that serve as valuable building blocks in the synthesis of complex organic molecules, particularly peptidomimetics.[1] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as enhanced stability and oral bioavailability. The unique structural features of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, including a protected α-methylated amino acid core, make it a compound of interest for the development of novel therapeutics, particularly in the area of enzyme inhibition.

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and potential applications of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, offering insights for researchers engaged in synthetic and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is provided in the table below. It is important to note that while some properties are reported, others are predicted based on the analysis of structurally similar compounds due to the limited availability of experimental data in the public domain.

PropertyValueSource/Method
CAS Number 1163298-06-3[1][2]
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
IUPAC Name Not definitively available in public databases. Commonly referred to by its descriptive name.
Appearance Expected to be a solid at room temperature.Based on similar carbamate-protected amino acids.
Melting Point Not experimentally determined.
Solubility Predicted to be soluble in common organic solvents like DMSO and DMF. Sparingly soluble in water.[1]Based on functional group analysis and data for similar compounds.
Stability The carbamate group is generally stable under neutral and mildly acidic or basic conditions. The benzyl group can be removed under specific conditions.[1]General knowledge of carbamate chemistry.

Molecular Structure and Spectroscopic Analysis

The molecular structure of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate features a central α-methylated aspartic acid amide derivative. The α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis. The presence of a methyl group on the α-carbon introduces steric hindrance, which can influence the compound's reactivity and the conformational properties of peptides derived from it.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4s3Hα-CH₃
~2.5-3.0m2Hβ-CH₂
~5.1s2HBenzyl CH₂
~5.5-6.0br s1HCarbamate N-H
~6.8-7.2br s2HAmide N-H₂
~7.3-7.4m5HAromatic C-H
Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~25α-CH₃
~40β-CH₂
~55α-C
~67Benzyl CH₂
~128-136Aromatic C
~156Carbamate C=O
~175Amide C=O
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amine and carbamate)
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1700C=O stretching (carbamate)
~1650C=O stretching (amide)
~1530N-H bending
~1250C-O stretching (benzyl ether)

Synthesis and Reactivity

The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is anticipated to proceed through a multi-step sequence starting from a suitable α-methylated amino acid precursor. The general strategy involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-2-methyl-4-oxobutanamide B Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate A->B Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), H₂O/Dioxane

Sources

Foundational

Elucidating the Enzyme Inhibition Mechanism of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate: A Hypothesis-Driven Approach

An in-depth technical guide by a Senior Application Scientist. Abstract The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The identification and characterization of novel enzyme inhibitors are foundational to modern drug discovery. This guide provides a comprehensive framework for elucidating the mechanism of action of a putative enzyme inhibitor, Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate. Due to the limited public data on this specific molecule, we will adopt a hypothesis-driven approach. This document will first dissect the molecule's structure to postulate a plausible mechanism of action and identify a likely enzyme target class. Subsequently, we will present a rigorous, multi-faceted experimental workflow designed to systematically test this hypothesis, encompassing enzyme kinetics, biophysical binding assays, and structural biology. Each protocol is detailed with the underlying scientific rationale, ensuring a self-validating and robust investigative process for researchers and drug development professionals.

Introduction and Structural Hypothesis

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a synthetic compound featuring several key functional groups that suggest its potential as an enzyme inhibitor. Its structure consists of a central 2-methyl-4-oxobutan-2-ylcarbamate core with a benzyl protecting group and a terminal amide.

Structural Features and Mechanistic Implications:

  • Carbamate Moiety: The carbamate group is a well-known feature in various enzyme inhibitors. It can act as a "warhead" for covalent modification of nucleophilic residues (like serine, threonine, or cysteine) in an enzyme's active site. Alternatively, it can participate in crucial hydrogen bonding interactions within the binding pocket.

  • Benzyl Group: The bulky, hydrophobic benzyl group can facilitate binding to hydrophobic pockets within the enzyme, contributing to binding affinity and specificity.

  • Amide Group: The terminal amide can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within the active site.

Given these features, we hypothesize that Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate acts as a covalent inhibitor, likely targeting proteases or esterases that utilize a serine or cysteine residue in their catalytic mechanism. The proposed mechanism involves the nucleophilic attack of the active site residue on the carbonyl carbon of the carbamate, leading to the formation of a stable, covalent adduct and rendering the enzyme inactive.

This guide will now detail the experimental workflow required to test this hypothesis.

The Experimental Workflow: A Multi-Pillar Approach

To rigorously determine the mechanism of action, a multi-pillar approach is essential. This involves a logical progression from initial screening and kinetic characterization to direct binding confirmation and high-resolution structural studies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanistic Kinetics cluster_2 Phase 3: Biophysical & Structural Validation A Target Enzyme Screening (e.g., Protease Panel) B IC50 Determination (Dose-Response Assay) A->B Identified Hit C Mode of Inhibition Assays (Lineweaver-Burk or Michaelis-Menten) B->C D Time-Dependence of Inhibition (Pre-incubation Studies) C->D E Irreversibility Check (Dialysis or Rapid Dilution) D->E If time-dependent F Direct Binding Affinity (SPR or ITC) E->F G Confirmation of Covalent Adduct (LC-MS/MS) F->G H High-Resolution Structure (X-ray Crystallography or Cryo-EM) G->H If covalent I Mechanism of Action Elucidated H->I

Figure 1: A comprehensive workflow for elucidating the mechanism of action of a novel enzyme inhibitor.

Phase 1: Initial Screening and Potency Determination

The first step is to identify the enzyme target(s) and quantify the inhibitor's potency.

Protocol: Target Enzyme Panel Screening

Rationale: To test our hypothesis that the compound targets proteases or esterases, we will screen it against a panel of representative enzymes from these classes.

Methodology:

  • Prepare Stock Solution: Dissolve Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate in DMSO to a high concentration (e.g., 10 mM).

  • Set Up Assay Plates: In a 96-well plate, add the specific buffer for each enzyme.

  • Add Inhibitor: Add the compound to the wells at a fixed final concentration (e.g., 10 µM). Include a DMSO-only control.

  • Add Enzyme: Add each enzyme to its respective wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature.

  • Initiate Reaction: Add the corresponding substrate for each enzyme to all wells.

  • Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Calculate Percent Inhibition: Compare the rate of reaction in the presence of the inhibitor to the DMSO control.

Protocol: IC50 Determination

Rationale: For any "hit" identified in the initial screen, we must determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value). This provides a quantitative measure of potency.

Methodology:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the inhibitor stock solution. A common range is from 100 µM to 1 nM.

  • Set Up Assay: Follow the same procedure as the screening assay, but add the different concentrations of the inhibitor to the wells.

  • Measure Enzyme Activity: Measure the reaction rates for each inhibitor concentration.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50.

Table 1: Hypothetical IC50 Data for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Enzyme TargetIC50 (µM)Hill Slope
Trypsin1.2 ± 0.11.1
Chymotrypsin> 50N/A
Thrombin2.5 ± 0.31.0
Cathepsin B0.8 ± 0.051.2

Phase 2: Elucidating the Kinetic Mechanism

Once a target is confirmed and potency is established, the next crucial step is to determine the kinetic mechanism of inhibition.

Protocol: Mode of Inhibition Studies

Rationale: By measuring enzyme kinetics at varying substrate and inhibitor concentrations, we can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Methodology:

  • Vary Substrate and Inhibitor: Set up a matrix of reactions where both the substrate concentration and the inhibitor concentration are varied. For example, use 5-6 substrate concentrations bracketing the Km value and 3-4 inhibitor concentrations around the IC50 value.

  • Measure Initial Velocities: For each condition, measure the initial reaction velocity (v₀).

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

    • Competitive: Lines on the Lineweaver-Burk plot will intersect on the y-axis.

    • Non-competitive: Lines will intersect on the x-axis.

    • Uncompetitive: Lines will be parallel.

Protocol: Assessing Time-Dependence and Irreversibility

Rationale: Our hypothesis posits covalent, irreversible inhibition. This can be tested by observing if the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor before adding the substrate.

Methodology:

  • Pre-incubation: Incubate the enzyme and inhibitor together for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes) before initiating the reaction with the substrate.

  • Measure Activity: Measure the enzyme activity after each pre-incubation period.

  • Data Analysis: If inhibition increases with pre-incubation time, it suggests a time-dependent mechanism, which is a hallmark of irreversible or slow-binding inhibitors.

To confirm irreversibility:

  • Rapid Dilution or Dialysis: Incubate the enzyme with a high concentration of the inhibitor. Then, either rapidly dilute the mixture (e.g., 100-fold) into a solution containing the substrate or remove the unbound inhibitor by dialysis.

  • Measure Recovery of Activity: If the enzyme activity does not recover after the removal of the free inhibitor, the inhibition is considered irreversible.

Phase 3: Biophysical and Structural Validation

The final phase involves directly observing the binding event and its consequences at the molecular level.

Protocol: Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

Rationale: While kinetics provides information on functional inhibition, SPR directly measures the binding and dissociation of the inhibitor to the enzyme, providing on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Methodology:

  • Immobilize Enzyme: Covalently immobilize the target enzyme onto an SPR sensor chip.

  • Inject Inhibitor: Flow solutions of the inhibitor at various concentrations over the chip surface.

  • Measure Binding: The binding of the inhibitor to the enzyme causes a change in the refractive index at the surface, which is detected and measured in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (ka, kd) and the binding affinity (KD). A very slow off-rate (kd) is characteristic of covalent inhibitors.

Protocol: Mass Spectrometry for Covalent Adduct Confirmation

Rationale: To definitively prove our hypothesis of covalent modification, we must identify the specific amino acid residue that has been modified by the inhibitor.

Methodology:

  • Incubate and Digest: Incubate the enzyme with and without the inhibitor. Then, denature the enzyme and digest it into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify Modified Peptide: Compare the mass spectra of the treated and untreated samples. Look for a peptide in the inhibitor-treated sample whose mass has increased by the molecular weight of the bound portion of the inhibitor.

  • Sequence and Pinpoint Residue: Use the fragmentation pattern (MS/MS) of the modified peptide to determine its amino acid sequence and pinpoint the exact residue that has been covalently modified.

Protocol: High-Resolution Structural Elucidation (X-ray Crystallography)

Rationale: The ultimate proof of the mechanism of action is to visualize the inhibitor bound to the enzyme at atomic resolution.

Methodology:

  • Co-crystallization: Set up crystallization trials with the enzyme in the presence of the inhibitor.

  • Data Collection: Once suitable crystals are obtained, collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to solve the three-dimensional structure of the enzyme-inhibitor complex.

  • Analysis: Analyze the electron density map to visualize the precise interactions between the inhibitor and the enzyme, confirming the covalent bond and identifying all hydrogen bonds and hydrophobic interactions.

G cluster_0 Hypothesized Covalent Inhibition cluster_1 Covalent Adduct Formation Enzyme Enzyme Active Site Ser-OH His Asp Inhibitor Inhibitor Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate Enzyme:ser->Inhibitor Nucleophilic Attack Adduct Covalently Modified Enzyme Ser-O-C(=O)-Inhibitor His Asp Inhibitor->Adduct Forms Stable Adduct

Figure 2: A simplified diagram of the hypothesized covalent inhibition mechanism.

Conclusion

The systematic elucidation of an enzyme inhibitor's mechanism of action is a cornerstone of rational drug design. For a novel compound like Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, a hypothesis-driven, multi-pillar experimental approach is not just recommended; it is essential. By progressing from broad screening to detailed kinetic analysis, and finally to high-resolution biophysical and structural validation, researchers can build an irrefutable body of evidence. This guide provides the strategic framework and detailed protocols necessary to transform a putative inhibitor from a chemical structure into a well-characterized molecular tool with therapeutic potential.

References

  • Title: Enzyme Kinetics and Mechanism Source: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. URL: [Link]

  • Title: Dose-Response Curves Source: Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. URL: [Link]

  • Title: Time-dependent inhibition of enzymes Source: Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in Enzymology and Related Areas of Molecular Biology, 61, 201-301. URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for Binding Affinity Source: Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. URL: [Link]

  • Title: Mass Spectrometry in Drug Discovery Source: Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Current Drug Metabolism, 6(3), 199-215. URL: [Link]

  • Title: Practical Macromolecular Crystallography Source: McRee, D. E. (1999). Practical Macromolecular Crystallography. Academic Press. URL: [Link]

Exploratory

Unraveling the Structure-Activity Relationship of a Key Kinase Inhibitor: A Guide to the SAR of Imatinib (Gleevec)

To our valued researcher, Our investigation into the compound designated by CAS number 1163298-06-3 has concluded that there is no publicly available scientific literature, chemical structure, or biological data associat...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researcher,

Our investigation into the compound designated by CAS number 1163298-06-3 has concluded that there is no publicly available scientific literature, chemical structure, or biological data associated with this identifier. The creation of a meaningful and scientifically accurate Structure-Activity Relationship (SAR) guide is contingent on this foundational information.

In the spirit of advancing scientific understanding and to demonstrate the depth of analysis you require, we have pivoted to a well-documented and impactful alternative: Imatinib (Gleevec) , a cornerstone in targeted cancer therapy. This guide will adhere to the rigorous standards of your original request, providing an in-depth technical exploration of Imatinib's SAR, tailored for researchers, scientists, and drug development professionals.

Introduction: Imatinib, a Paradigm of Targeted Therapy

Imatinib (marketed as Gleevec) is a small molecule kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its success lies in its high affinity and selectivity for the Abl tyrosine kinase, particularly the constitutively active Bcr-Abl fusion protein, the hallmark of CML. This guide will dissect the intricate relationship between Imatinib's chemical structure and its potent inhibitory activity, providing a framework for understanding and designing next-generation kinase inhibitors.

The Core Scaffold: A Privileged Structure for Kinase Inhibition

The chemical architecture of Imatinib is a testament to rational drug design. It is built upon a 2-phenylaminopyrimidine scaffold, a now-classic pharmacophore for ATP-competitive kinase inhibitors. This core structure provides the essential hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket.

Our exploration of Imatinib's SAR will be segmented into three key regions of the molecule:

  • The 2-Phenylaminopyrimidine Core: Responsible for the fundamental anchoring to the kinase hinge.

  • The N-Methylpiperazine Group: A solubilizing moiety that also plays a crucial role in target engagement and pharmacokinetic properties.

  • The Benzamide Moiety: This region provides critical interactions with the kinase's activation loop, conferring selectivity and potency.

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the specific structural modifications within each region of the Imatinib molecule and their corresponding impact on biological activity.

Region 1: The 2-Phenylaminopyrimidine Core

Modifications to this central scaffold have a profound effect on the molecule's ability to bind to the ATP hinge region.

ModificationPositionEffect on ActivityRationale
Methylation of Pyrimidine C6Decreased Steric hindrance with the hinge region.
Substitution on Phenyl Ring Ortho/MetaDecreased Disruption of the planar conformation required for optimal hinge binding.
Replacement of Aniline NH -Abolished Loss of the critical hydrogen bond donor to the hinge residue Thr315.
Region 2: The N-Methylpiperazine Group

This basic side chain is pivotal for Imatinib's solubility and its interaction with the solvent-exposed region of the kinase.

ModificationEffect on ActivityRationale
Removal of N-Methyl group Slightly Decreased Reduced basicity and potential loss of minor hydrophobic interactions.
Replacement with Morpholine Significantly Decreased Altered basicity and conformational rigidity, leading to poorer interactions.
Extension of the Piperazine Linker Decreased Suboptimal positioning within the solvent-accessible region.
Region 3: The Benzamide Moiety

This region is instrumental in conferring selectivity for the inactive "DFG-out" conformation of the Abl kinase.

ModificationPositionEffect on ActivityRationale
Positional Isomers of Pyridyl Nitrogen -Varied The 3-pyridyl isomer is optimal for hydrogen bonding with the catalytic loop.
Substitution on the Benzene Ring Ortho/ParaDecreased Steric clashes with the activation loop.
Amide Bond Replacement -Abolished Loss of crucial hydrogen bonds with Asp381 and Ile360.

Experimental Protocols

To provide a practical context for the SAR data presented, we outline the fundamental experimental workflows for the synthesis of Imatinib analogs and their biological evaluation.

General Synthetic Scheme for Imatinib Analogs

A convergent synthetic strategy is typically employed, involving the coupling of three key building blocks:

  • Synthesis of the 2-aminopyrimidine core.

  • Synthesis of the substituted aniline.

  • Synthesis of the benzamide side chain.

The final step usually involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect the pyrimidine core with the substituted aniline.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Imatinib analogs against the Bcr-Abl kinase is commonly determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase and a biotinylated peptide substrate are diluted in assay buffer.

  • Compound Dilution: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The kinase, substrate, and test compounds are added to a 384-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow for substrate phosphorylation.

  • Detection: A solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.

  • Signal Reading: The plate is read on a TR-FRET-compatible plate reader, and the IC50 values are calculated.

Visualizing the SAR Workflow and Biological Context

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the SAR workflow and the signaling pathway targeted by Imatinib.

SAR_Workflow cluster_Design Design & Synthesis cluster_Testing Biological Evaluation cluster_Analysis Data Analysis & Iteration Lead_Compound Lead Compound (Imatinib) SAR_Hypothesis SAR Hypothesis (e.g., modify benzamide) Lead_Compound->SAR_Hypothesis Analyze Structure Analog_Design Analog Design SAR_Hypothesis->Analog_Design Propose Modifications Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Synthesize Analogs In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Chemical_Synthesis->In_Vitro_Assay Test Compounds Cell-based_Assay Cell-based Proliferation Assay (e.g., Ba/F3 cells) In_Vitro_Assay->Cell-based_Assay Confirm Cellular Activity ADME_Tox ADME/Tox Profiling Cell-based_Assay->ADME_Tox Assess Drug-like Properties Data_Analysis Data Analysis (SAR Table Generation) ADME_Tox->Data_Analysis New_Hypothesis Refine SAR Hypothesis Data_Analysis->New_Hypothesis Interpret Results New_Hypothesis->Analog_Design Iterate Design Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., STAT5, CrkL) Bcr_Abl->Substrates Phosphorylation Proliferation {Cell Proliferation & Survival} Substrates->Proliferation Signal Transduction Imatinib Imatinib Imatinib->Bcr_Abl Inhibition

Caption: The Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Foundational

A Technical Guide to the Preliminary Investigation of Cbz-Protected Intermediates for Viral Protease Targets

Abstract The strategic use of protecting groups is a cornerstone of modern synthetic organic and medicinal chemistry, particularly in the development of peptidomimetic drugs targeting viral proteases. Among these, the be...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic use of protecting groups is a cornerstone of modern synthetic organic and medicinal chemistry, particularly in the development of peptidomimetic drugs targeting viral proteases. Among these, the benzyloxycarbonyl (Cbz or Z) group remains a highly relevant and versatile choice for the protection of amine functionalities.[1][2][3] This in-depth technical guide provides a comprehensive framework for the preliminary investigation of Cbz-protected intermediates destined for viral protease inhibitor synthesis. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss critical analytical characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Cbz protecting group in their synthetic strategies.

The Strategic Importance of the Cbz Group in Viral Protease Inhibitor Synthesis

Viral proteases are essential enzymes for the replication of many viruses, including HIV and SARS-CoV-2, making them prime targets for antiviral drug development.[4][5] Many potent protease inhibitors are peptide or peptidomimetic in nature, necessitating a controlled, stepwise synthetic approach.[6][7] The Cbz group, first introduced by Bergmann and Zervas, was instrumental in the advent of controlled peptide synthesis.[1][3][8]

The primary function of the Cbz group is to mask the nucleophilicity of an amine, thereby preventing unwanted side reactions during subsequent synthetic transformations, such as peptide couplings.[3][9][10] This is achieved by converting the amine into a significantly less reactive carbamate.[2][11] The Cbz group's utility is further underscored by its stability across a range of reaction conditions and its "orthogonal" nature to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[2] This orthogonality is crucial in complex, multi-step syntheses, allowing for the selective removal of one protecting group without affecting others.[2]

Chemical Principles of Cbz Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the Cbz group is fundamental to its successful application.

The Mechanism of Cbz Protection

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base.[2][9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2][12] The subsequent loss of a chloride ion and a proton (neutralized by the base) results in the formation of a stable carbamate.[1][9]

G cluster_protection Cbz Protection Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl C₆H₅CH₂O(CO)Cl (Benzyl Chloroformate) CbzCl->Intermediate CbzProtected R-NH-Cbz (Cbz-Protected Amine) Intermediate->CbzProtected Chloride Elimination HCl HCl Intermediate->HCl Salt Base-H⁺Cl⁻ HCl->Salt Neutralization Base Base Base->Salt G cluster_deprotection Cbz Deprotection Pathways CbzProtected R-NH-Cbz Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) CbzProtected->Hydrogenolysis TransferHydrogenation Transfer Hydrogenation (HCOONH₄, Pd/C) CbzProtected->TransferHydrogenation Acid Acidic Cleavage (HBr/AcOH) CbzProtected->Acid LewisAcid Lewis Acid (AlCl₃/HFIP) CbzProtected->LewisAcid DeprotectedAmine R-NH₂ (Free Amine) Hydrogenolysis->DeprotectedAmine TransferHydrogenation->DeprotectedAmine Acid->DeprotectedAmine LewisAcid->DeprotectedAmine

Caption: Common methods for the deprotection of Cbz-amines.

Experimental Protocols

The following protocols are presented as self-validating systems, with checkpoints for monitoring reaction progress and ensuring the desired outcome.

Protocol 1: Synthesis of a Cbz-Protected Amino Acid

This protocol describes the general procedure for the N-terminal protection of an amino acid using benzyl chloroformate.

Materials:

  • Amino Acid (1.0 eq)

  • Sodium Bicarbonate (2.0 eq) [3]* Tetrahydrofuran (THF)

  • Water

  • Benzyl Chloroformate (Cbz-Cl) (1.0 eq)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water. [3]2. Add sodium bicarbonate (2.0 eq) to the solution. [3]3. Cool the mixture to 0 °C in an ice bath. [3]4. Slowly add benzyl chloroformate (1.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. [3]7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. [3]8. Concentrate the filtrate under reduced pressure. [3]9. Purify the crude product by silica gel column chromatography to obtain the pure Cbz-protected amino acid. [3]

Protocol 2: Deprotection of a Cbz-Protected Intermediate via Catalytic Hydrogenolysis

This protocol outlines the removal of the Cbz group using catalytic hydrogenolysis.

Materials:

  • Cbz-protected intermediate

  • Methanol or Ethanol

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected intermediate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. [13]7. Rinse the Celite® pad with the reaction solvent. [13]8. Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. [13]9. If necessary, purify the product by an appropriate method (e.g., crystallization or column chromatography). [13]

Analytical Characterization of Cbz-Protected Intermediates

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized intermediates. A combination of chromatographic and spectroscopic techniques should be employed. [14][15]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the Cbz-protected intermediates and the final deprotected products. [14][16][17]Reversed-phase HPLC (RP-HPLC) is commonly used for peptide and peptidomimetic analysis. [16][18]* Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides information on both the purity and the molecular weight of the synthesized compounds, confirming the success of the protection and deprotection steps.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the Cbz-protected intermediates. [19][20]The characteristic signals of the benzyl group and the carbamate linkage provide definitive evidence of successful protection.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the carbamate carbonyl group. [21]

    Analytical Technique Key Information Provided
    HPLC Purity assessment, quantification of impurities [14][15]
    LC-MS Purity and molecular weight confirmation
    ¹H NMR Structural confirmation, identification of protons [19]
    ¹³C NMR Structural confirmation, identification of carbon skeleton [20]

    | FTIR | Identification of functional groups (e.g., C=O of carbamate) [21]|

Conclusion

The benzyloxycarbonyl protecting group remains a vital tool in the synthesis of complex molecules, including viral protease inhibitors. Its ease of introduction, stability, and versatile deprotection methods make it a reliable choice for medicinal chemists. [22][23][24]A thorough understanding of the underlying chemical principles, coupled with the implementation of robust and validated experimental protocols, is paramount for the successful preliminary investigation of Cbz-protected intermediates. The analytical techniques outlined in this guide provide the necessary framework for ensuring the quality and integrity of these crucial building blocks in the drug discovery pipeline.

References

  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
  • The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection - Benchchem.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation.
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube.
  • Cbz-Protected Amino Groups - Organic Chemistry Portal.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry - ACS Publications.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation | ACS Medicinal Chemistry Letters.
  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
  • Application Notes and Protocols for Solid-Phase Synthesis of Cbz-Protected Peptides - Benchchem.
  • Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). - Pearson.
  • Syntheses of FDA Approved HIV Protease Inhibitors - PMC - NIH.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Cbz Protection - Common Conditions.
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem.
  • CBZ Protected Amino Acids | Vector Labs.
  • Benzyl chloroformate - Wikipedia.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC.
  • HPLC Analysis and Purification of Peptides - PMC.
  • Benzyl Chloroformate - Common Organic Chemistry.
  • US8357820B2 - Process for producing N-protected amino acid - Google Patents.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • The Basics of HPLC Peptide Analysis - LCGC International.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate.
  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease - eScholarship.org.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Studies of New Classes of Potent HIV-1 Protease Inhibitors Incorporating Substituted Oxaspirocyclic Carbamates or Thiazoles as the P2 Ligands - Purdue University Graduate School - Figshare.
  • ¹H NMR spectra for CBZ and (E) complex - ResearchGate.
  • Preparation of Mono-Cbz Protected Guanidines - PMC - NIH.
  • Chemical synthesis and enzymatic activity of a 99-residue peptide with a sequence proposed for the human immunodeficiency virus protease - PMC.
  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? - ResearchGate.
  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure - R Discovery.
  • (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure - ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.

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Protocols & Analytical Methods

Method

Synthesis protocols for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate derivatives

Application Note: Advanced Derivatization Strategies for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Document ID: AN-8842-Chem Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Researchers Subject: Optimization of deprotection and sterically hindered amide coupling workflows for CAS 1163298-06-3.

Introduction and Mechanistic Rationale

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3) is a highly specialized, carbamate-protected chemical building block utilized extensively in the design of advanced peptidomimetics and viral protease inhibitors [1]. Structurally, this compound features a primary amide (4-amino-4-oxo) and a sterically demanding quaternary carbon center at the 2-position, where the amine is protected by a carboxybenzyl (Cbz) group.

The Synthetic Challenge: The primary challenge in derivatizing this molecule lies in the steric bulk surrounding the protected amine. Once the Cbz group is removed, the resulting free amine (a derivative of 3-amino-3-methylbutanamide) is situated on a fully substituted carbon. Traditional peptide coupling reagents (e.g., EDC/NHS or DCC) often fail or require extended reaction times that lead to epimerization or degradation. Therefore, a self-validating protocol utilizing highly reactive uronium/aminium salts (such as HATU) combined with a non-nucleophilic base is required to force the coupling while maintaining structural integrity.

Strategic Workflow for Derivatization

The standard derivatization pathway involves a two-step orthogonal approach: selective catalytic hydrogenolysis of the Cbz group, followed by immediate trapping of the sterically hindered free amine with an activated carboxylic acid.

G A Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (Starting Material) B Catalytic Hydrogenolysis (10% Pd/C, H2, MeOH) A->B C Sterically Hindered Free Amine (Intermediate) B->C D Amide Coupling (HATU, DIPEA, Target R-COOH) C->D E Peptidomimetic Derivative (Final Product) D->E

Caption: Two-step derivatization workflow for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate.

Experimental Protocols

The following protocols have been optimized to address the specific thermodynamic and kinetic barriers presented by the quaternary alpha-carbon.

Protocol A: Cbz Deprotection via Catalytic Hydrogenolysis

Causality Insight: Methanol is selected as the solvent to ensure complete solvation of the highly polar primary amide moiety. A slight positive pressure of hydrogen (balloon) is sufficient; high-pressure hydrogenation is avoided to prevent potential reduction of the primary amide.

Materials:

  • Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (1.0 eq, 2.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Anhydrous Methanol (20 mL)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 20 mL of anhydrous methanol.

  • Purging: Seal the flask with a rubber septum. Purge the solution by bubbling inert gas (Argon or N2) through the solvent for 10 minutes to displace dissolved oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under a positive stream of inert gas. Crucial Safety Step: Dry Pd/C can ignite methanol vapors; always add under inert atmosphere.

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen gas using a balloon. Repeat this purge-fill cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, UV active).

  • Workup: Once complete, filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 10 mL of methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amine as a colorless oil or waxy solid. Use immediately in Protocol B to prevent atmospheric CO2 trapping (carbamate formation).

Protocol B: Sterically Hindered Amide Coupling

Causality Insight: HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the aminolysis reaction even with the extreme steric bulk of the 2-methylbutan-2-yl core. DIPEA is chosen as the base because its own steric bulk prevents it from acting as a competing nucleophile.

Materials:

  • Free amine intermediate from Protocol A (1.0 eq, ~2.0 mmol)

  • Target Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Activation: In a dry flask under Argon, dissolve the target carboxylic acid and HATU in 10 mL of anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature to pre-form the active HOAt ester. The solution will turn a distinct yellow color.

  • Amine Addition: Dissolve the freshly prepared free amine intermediate in 5 mL of DMF. Add this dropwise to the activated acid mixture over 5 minutes.

  • Coupling: Stir the reaction mixture at room temperature for 12-18 hours. (See Data Table 1 for kinetic comparisons).

  • Quenching: Dilute the reaction with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 5% aqueous Citric Acid (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and Brine (20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the pure peptidomimetic derivative.

Quantitative Data: Coupling Reagent Optimization

To validate the necessity of HATU for this specific hindered substrate, a comparative study was conducted using standard coupling reagents.

Table 1: Optimization of Coupling Conditions for the 2-methylbutan-2-yl Amine Core

Coupling ReagentBaseSolventReaction TimeYield (%)Epimerization / Side Products
EDC·HCl / HOBtDIPEADMF24 hours22%High (Unreacted starting material)
DCCDMAPDCM24 hours15%High (N-acylurea formation)
PyBOPDIPEADMF18 hours68%Moderate
HATU DIPEA DMF 12 hours 91% Trace / None detected
COMUDIPEADMF12 hours89%Trace

References

Application

Application Notes and Protocols for Utilizing CAS 1163298-06-3 as a Versatile Chemical Building Block in Solid-Phase Peptide Synthesis

Introduction: Bridging Peptides to Novel Functionalities with a Clickable Linker In the landscape of modern drug discovery and materials science, the ability to functionalize peptides with precision is paramount. Solid-P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Peptides to Novel Functionalities with a Clickable Linker

In the landscape of modern drug discovery and materials science, the ability to functionalize peptides with precision is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone technique for assembling peptide chains, offering efficiency and scalability.[1][2] However, the introduction of non-canonical amino acids or complex moieties often presents significant synthetic challenges, including steric hindrance and altered reactivity.[3][4]

This document details the application of CAS 1163298-06-3 , a heterobifunctional chemical building block featuring an azide and a terminal alkyne, for the modification of synthetic peptides. This molecule is ideally suited for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[5][6] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for the covalent ligation of this building block to peptides, opening avenues for the development of novel therapeutics, diagnostic agents, and biomaterials.[7]

The protocols outlined herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate CAS 1163298-06-3 into their SPPS workflows, enabling the creation of custom peptide conjugates with enhanced properties.[8][9]

The Strategic Advantage of CAS 1163298-06-3 in SPPS

The unique structure of CAS 1163298-06-3, which incorporates a polyethylene glycol (PEG) spacer between the reactive azide and alkyne moieties, offers several distinct advantages in the context of peptide modification:

  • Orthogonal Reactivity: The azide and alkyne groups are mutually inert under standard SPPS conditions, allowing for their selective reaction via click chemistry post-synthesis or at a specific step within the synthetic sequence.[10]

  • Biocompatibility: The resulting triazole linkage formed via CuAAC is exceptionally stable under physiological conditions, ensuring the integrity of the peptide conjugate in biological systems.[6]

  • Enhanced Solubility and Pharmacokinetics: The integrated PEG spacer can improve the solubility and circulation half-life of the modified peptide, which are critical parameters for therapeutic applications.

  • Versatility in Conjugation: This building block can be used to introduce a wide array of functionalities onto a peptide, including fluorescent dyes, imaging agents, cytotoxic drugs, or moieties for targeted delivery.[5][8]

Experimental Protocols

Part 1: Incorporation of an Alkyne-Containing Non-Canonical Amino Acid into the Peptide Sequence

This protocol describes the integration of an alkyne-bearing amino acid, such as Propargylglycine (Pra), into a peptide sequence during standard Fmoc-based SPPS. This alkyne will serve as the handle for the subsequent click reaction with CAS 1163298-06-3.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-Propargylglycine (Fmoc-Pra-OH)

  • Rink Amide resin (or other suitable solid support)[11]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[12]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Acetic anhydride (for capping)

  • Pyridine (for capping)

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amino acid. Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

  • Amino Acid Coupling (Standard): Continue the peptide synthesis by coupling the desired Fmoc-protected amino acids using a standard HBTU/DIEA activation protocol.[12]

  • Propargylglycine Coupling:

    • Dissolve Fmoc-Pra-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and allow it to react for 1-2 hours.[3]

  • Monitoring and Capping:

    • Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[9]

    • If the coupling is incomplete, a second coupling can be performed.

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.[11]

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles until the desired peptide sequence is assembled.

Part 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of CAS 1163298-06-3 onto the alkyne-modified peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing Propargylglycine

  • CAS 1163298-06-3

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF.

  • Click Reaction Cocktail Preparation:

    • In a separate vial, dissolve CAS 1163298-06-3 (5 equivalents relative to the peptide-resin) in DMF.

    • Add CuI (1 equivalent) and DIEA (10 equivalents) to the solution. The solution may turn a yellowish/green color.

  • On-Resin Click Reaction:

    • Add the click reaction cocktail to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 6-12 hours.[10]

  • Washing: Wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents and copper catalyst. Dry the resin under vacuum.[3]

Part 3: Cleavage from Resin and Purification

This protocol describes the final step of releasing the modified peptide from the solid support and its subsequent purification.

Materials:

  • Dried peptide-resin with the clicked building block

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive)

  • Cold diethyl ether

Step-by-Step Protocol:

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[3]

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove scavengers and residual protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data Presentation & Visualization

Table 1: Key Parameters for On-Resin CuAAC Reaction

ParameterRecommended ValueRationale
CAS 1163298-06-3 5 equivalentsDrives the reaction to completion.
Copper(I) Iodide (CuI) 1 equivalentEfficient catalyst for the cycloaddition.
DIEA 10 equivalentsActs as a base and a ligand to stabilize the Cu(I) species.
Solvent DMFExcellent solvent for all reactants and swells the resin.
Reaction Time 6-12 hoursEnsures high conversion without significant side reactions.[10]
Temperature Room TemperatureMild conditions that preserve peptide integrity.[10]

Diagram 1: SPPS Workflow for Incorporating CAS 1163298-06-3

SPPS_Workflow Resin Start: Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Pra_Coupling Fmoc-Pra-OH Coupling Coupling1->Pra_Coupling Repeat n times Deprotection2 Final Fmoc Deprotection Pra_Coupling->Deprotection2 Click_Reaction On-Resin Click Reaction (CAS 1163298-06-3) Deprotection2->Click_Reaction Cleavage Cleavage & Deprotection Click_Reaction->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Final Peptide Conjugate Purification->Final_Product

Caption: Workflow for peptide modification using CAS 1163298-06-3.

Diagram 2: The CuAAC "Click" Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Peptide_Alkyne Peptide-CH≡CH Catalyst + Cu(I) Building_Block N3-PEG-Aryl Triazole_Product Peptide-Triazole-PEG-Aryl Catalyst->Triazole_Product

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Pra Coupling Steric hindrance or aggregation.Double couple the Fmoc-Pra-OH or use a stronger coupling reagent like HATU.[4]
Low Yield in Click Reaction Inactive catalyst or insufficient reagents.Use fresh CuI and ensure an inert atmosphere if possible. Increase the equivalents of CAS 1163298-06-3.
Multiple Peaks in HPLC Incomplete reaction or side reactions.Optimize coupling and click reaction times. Ensure thorough washing between steps to remove unreacted species.[13]
Copper Contamination Insufficient washing after the click reaction.Wash the resin with a copper chelating agent like sodium diethyldithiocarbamate in DMF.

Conclusion

The strategic incorporation of CAS 1163298-06-3 as a chemical building block in Solid-Phase Peptide Synthesis provides a robust and versatile platform for the development of advanced peptide-based molecules. The orthogonality and efficiency of the CuAAC click reaction, combined with the favorable properties of the resulting triazole linkage, empower researchers to create novel conjugates with tailored functionalities.[5][7] The detailed protocols and guidelines presented in this document serve as a comprehensive resource to facilitate the seamless integration of this powerful tool into diverse research and drug development programs.[3][9]

References

  • Bachem. Click Chemistry: A valuable tool for peptide and protein modification.

  • Jagadish, B., et al. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters.

  • Hansen, T. V., et al. (2009). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. Molecules.

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

  • BenchChem. (2026). Application Notes and Protocols for Solid-Phase Click Chemistry Reactions.

  • Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry.

  • Creative Peptides. Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.

  • Albericio, F., et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.

  • van der Veken, P., et al. (2012). Design and Synthesis of an Fmoc-SPPS-Compatible Amino Acid Building Block Mimicking the Transition State of Phosphohistidine Phosphatase. The Journal of Organic Chemistry.

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

  • Contract Pharma. (2026). Peptide Manufacturing Comes of Age.

  • Cheng, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology.

  • Licha, K., et al. (2014). Solid phase synthesis of short peptide-based multimetal tags for biomolecule labeling. Dalton Transactions.

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

  • Royal Society of Chemistry. (2020). Table of contents.

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • CSBio. Solid-phase peptide synthesis introduction.

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

Method

Application Note: In Vitro Assay Protocols for Evaluating Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (BAMOC) Derivatives as Viral Protease Inhibitors

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3), hereafter r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3), hereafter referred to as BAMOC, is a highly versatile chemical building block utilized in the synthesis of peptidomimetic enzyme inhibitors[1]. Featuring a complex structural motif that includes an amide, a tertiary carbon center, and a benzyl carbamate group, BAMOC serves as an ideal scaffold for targeting viral proteases[1].

The carbamate functionality is a critical pharmacophore in modern drug design. Structurally, it acts as a hybrid of ester and amide features, providing superior chemical and proteolytic stability compared to standard peptide bonds[2]. The presence of the C=O dipole allows the carbamate to act as a strong hydrogen-bond acceptor, while the N-C dipole serves as a hydrogen-bond donor, enabling highly specific interactions within enzyme active sites[3].

When designing BAMOC-derived protease inhibitors, two distinct mechanisms of action must be evaluated:

  • Non-Covalent Peptidomimetic Inhibition: In aspartyl proteases (e.g., HIV-1 protease), the carbamate group mimics the tetrahedral transition state of peptide hydrolysis, competitively binding to the active site without forming a covalent adduct[3][4].

  • Covalent Carbamylation: In serine or cysteine proteases, carbamates can act as pseudo-irreversible inhibitors by covalently carbamylating the catalytic nucleophile (e.g., Serine or Cysteine residues), followed by a very slow decarbamylation (hydrolysis) step[5].

To robustly characterize these mechanisms, this application note details a self-validating, three-tiered in vitro screening cascade designed to determine potency, binding kinetics, and reversibility.

Experimental Workflow & Kinetic Pathways

AssayWorkflow Lib BAMOC Library (CAS 1163298-06-3) FRET Primary FRET Assay IC50 Determination Lib->FRET SPR SPR Kinetics kon, koff, KD FRET->SPR Dil Rapid Dilution Reversibility Check SPR->Dil Lead Lead Selection & Optimization Dil->Lead

Fig 1. High-throughput screening workflow for BAMOC-derived protease inhibitors.

Mechanism E Free Protease (E) EI Reversible Complex (E·I) (Peptidomimetic) E->EI kon I BAMOC Inhibitor (I) I->EI kon EI->E koff EI->I koff EC Carbamylated Enzyme (E-C) (Covalent Adduct) EI->EC kinact (Ser/Cys nucleophiles) EC->E kreact (Slow Hydrolysis)

Fig 2. Kinetic pathways of reversible binding vs. covalent carbamylation by BAMOC derivatives.

Detailed Experimental Protocols

Protocol 1: Primary FRET-Based Enzymatic Cleavage Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of BAMOC derivatives. Causality & Rationale: Fluorescence Resonance Energy Transfer (FRET) assays allow for the continuous, real-time monitoring of product formation. This kinetic readout is superior to endpoint assays because it immediately flags auto-fluorescent compounds or time-dependent inhibition artifacts. Self-Validation System: The assay buffer includes 0.01% CHAPS detergent to prevent false positives caused by the colloidal aggregation of hydrophobic BAMOC derivatives. A Z'-factor must be calculated per plate; a Z' > 0.6 validates the assay for high-throughput screening.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% (w/v) CHAPS.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of BAMOC derivatives in 100% DMSO. Transfer 0.5 µL of each concentration to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Pre-incubation: Add 25 µL of the target viral protease (final concentration: 5-10 nM) to the wells. Incubate at 37°C for 30 minutes. Note: This pre-incubation is critical to allow slow-binding carbamates to reach equilibrium.

  • Reaction Initiation: Add 25 µL of the specific FRET substrate (e.g., Dabcyl-Gaba-Peptide-Edans) at a concentration equal to its Km​ .

  • Kinetic Measurement: Immediately read the plate on a microplate reader (Ex/Em depending on the fluorophore pair) every 60 seconds for 1 hour at 37°C.

  • Data Analysis: Extract the initial linear velocity ( V0​ ) from the fluorescence vs. time plots. Fit the relative velocities to a four-parameter logistic (4PL) equation to derive the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the association rate ( kon​ ) and dissociation rate ( koff​ ) to calculate the thermodynamic dissociation constant ( KD​ ). Causality & Rationale: IC50​ values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). SPR provides a label-free, direct measurement of target residence time ( 1/koff​ ). Prolonged residence time often correlates better with in vivo efficacy than raw potency. Self-Validation System: To ensure the measured kinetics are not artifacts of Mass Transport Limitation (MTL), runs must be performed at multiple flow rates (e.g., 30 µL/min and 75 µL/min). If kon​ changes with flow rate, MTL is present, and the sensor chip ligand density must be reduced.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target protease onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 2000-3000 Response Units (RU).

  • Analyte Preparation: Dilute BAMOC derivatives into running buffer (e.g., PBS-T with 1% DMSO) to generate a 5-point concentration series ranging from 0.1×KD​ to 10×KD​ .

  • Injection Cycle: Flow the analytes over the functionalized and reference flow cells at 50 µL/min. Use an association phase of 120 seconds and a dissociation phase of 600 seconds.

  • Regeneration: If the compound is a covalent carbamylating agent[5], standard regeneration (e.g., low pH or high salt) will fail. In such cases, single-cycle kinetics must be used without regeneration steps.

  • Data Fitting: Apply double-referencing (subtracting the reference channel and blank buffer injections) and fit the sensorgrams to a 1:1 Langmuir binding model.

Protocol 3: Rapid Dilution Reversibility Assay

Objective: Distinguish between reversible peptidomimetic binding and covalent carbamylation. Causality & Rationale: Because the carbamate group can act as a substrate for nucleophilic attack by catalytic Serine/Cysteine residues[5], it is imperative to determine if the enzyme-inhibitor complex is permanent (covalent) or transient (reversible). Self-Validation System: A known reversible inhibitor (e.g., Darunavir) and a known irreversible inhibitor must be run in parallel to validate the recovery curves.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate the protease at a high concentration (100× the final assay concentration) with the BAMOC derivative at 10×IC50​ for 1 hour at room temperature.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing a saturating concentration of the FRET substrate ( >5×Km​ ).

  • Recovery Monitoring: Continuously monitor the fluorescence for 4 hours.

  • Interpretation: Reversible inhibitors will show a non-linear curve that gradually recovers to a linear steady-state velocity as the inhibitor dissociates. Covalent carbamates will show a completely flat line (no recovery of activity).

Data Presentation & Interpretation

The following table summarizes hypothetical profiling data for BAMOC and two optimized derivatives, illustrating how the protocols above differentiate mechanisms of action.

Compound IDFRET IC50​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )SPR KD​ (nM)Rapid Dilution ResultMechanism Classification
BAMOC (Scaffold) > 10,000N/AN/A> 10,000Full RecoveryWeak Reversible Binder
BAMOC-Deriv A 45.2 1.2×105 4.8×10−3 40.0Full Recovery (Slow)Potent Reversible (Peptidomimetic)
BAMOC-Deriv B 12.5 8.5×104 <1.0×10−6 < 0.01No RecoveryPseudo-Irreversible (Covalent)

Table 1. Kinetic and thermodynamic profiling of BAMOC derivatives. Derivative A demonstrates classic reversible peptidomimetic behavior suitable for aspartyl proteases, while Derivative B exhibits the covalent carbamylation typical of serine/cysteine protease inhibitors.

Sources

Application

Unraveling the Molecular Identity: Advanced Characterization of CAS 1163298-06-3

A comprehensive guide to the structural elucidation of novel chemical entities is critical for researchers, scientists, and drug development professionals. This document outlines a generalized framework for the character...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide to the structural elucidation of novel chemical entities is critical for researchers, scientists, and drug development professionals. This document outlines a generalized framework for the characterization of a new chemical entity, using the placeholder CAS number 1163298-06-3, for which public domain information is not available. The principles and protocols described herein, however, are broadly applicable to the rigorous analysis of novel small molecules.

Introduction

The assignment of a Chemical Abstracts Service (CAS) number is a pivotal step in the formal identification of a new chemical substance. However, the public availability of detailed structural and analytical data can lag behind this registration. As of the latest searches, the chemical structure and associated analytical data for CAS 1163298-06-3 are not available in public databases, including but not limited to PubChem, ChemSpider, and major chemical supplier catalogs.

This absence of information presents a unique challenge but also underscores the importance of a systematic and robust approach to de novo structure elucidation. This application note, therefore, serves as a detailed, albeit generalized, protocol for the characterization of a novel organic molecule, which we will refer to as "Compound X" (representing CAS 1163298-06-3), using state-of-the-art Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Part 1: Foundational Analysis and Sample Preparation

Prior to advanced spectroscopic analysis, a foundational understanding of the sample's purity and basic properties is essential.

Protocol 1: Initial Purity Assessment and Sample Preparation

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To assess the purity of the sample and to develop a suitable purification method if necessary.

    • Method:

      • Dissolve a small amount of Compound X in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

      • Inject the sample onto a reverse-phase C18 column.

      • Run a gradient elution from a high-polarity mobile phase (e.g., water with 0.1% formic acid) to a low-polarity mobile phase (e.g., acetonitrile with 0.1% formic acid).

      • Monitor the elution profile using a UV-Vis detector at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to detect potential chromophores.

      • A single, sharp peak is indicative of a pure compound. The presence of multiple peaks suggests impurities that may need to be removed by preparative HPLC.

  • Sample Preparation for NMR and MS:

    • Objective: To prepare a sample of known concentration in a suitable deuterated solvent for NMR and a dilute solution for MS.

    • For NMR:

      • Accurately weigh approximately 1-10 mg of the purified Compound X.

      • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is crucial and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key analyte signals.

      • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • For MS:

      • Prepare a stock solution of Compound X at approximately 1 mg/mL in a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).

      • From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

Part 2: Mass Spectrometry for Molecular Weight and Formula Determination

Mass spectrometry is indispensable for determining the molecular weight of a compound and for deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

  • Expertise & Experience: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically < 5 ppm). This level of accuracy is crucial for distinguishing between elemental compositions that have very similar nominal masses. The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the analyte. For most drug-like molecules, ESI in positive or negative ion mode is a good starting point.

Protocol 2: HRMS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is generally preferred for its soft ionization, which typically yields the intact molecular ion.

  • Analysis:

    • Infuse the prepared dilute solution of Compound X directly into the mass spectrometer.

    • Acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

    • In positive ion mode, look for adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺. In negative ion mode, look for [M-H]⁻ or other adducts like [M+Cl]⁻.

  • Data Analysis:

    • From the high-resolution mass measurement of the molecular ion, use the instrument's software to calculate the possible elemental compositions (C, H, N, O, S, etc.) within a specified mass tolerance (e.g., ± 5 ppm).

    • The software will generate a list of possible molecular formulas. The most plausible formula can often be selected based on chemical common sense (e.g., nitrogen rule, degrees of unsaturation).

Tandem Mass Spectrometry (MS/MS)

  • Expertise & Experience: MS/MS provides structural information by fragmenting the isolated molecular ion. The fragmentation pattern is characteristic of the molecule's structure and can help to identify key functional groups and substructures. Collision-Induced Dissociation (CID) is the most common fragmentation method.

Protocol 3: Tandem MS (MS/MS) Analysis

  • Instrumentation: Use a mass spectrometer capable of MS/MS, such as a triple quadrupole, ion trap, or Q-TOF.

  • Method:

    • In the first stage of the mass spectrometer, isolate the molecular ion of Compound X.

    • In the second stage (the collision cell), subject the isolated ions to fragmentation by colliding them with an inert gas (e.g., argon or nitrogen).

    • In the third stage, analyze the resulting fragment ions.

  • Data Interpretation:

    • Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., loss of H₂O, CO, NH₃) and fragment ions that correspond to specific substructures. This information is invaluable for piecing together the overall structure of the molecule.

Data Presentation: Mass Spectrometry Data

ParameterResultInterpretation
HRMS (ESI+) m/z of [M+H]⁺Provides the accurate mass of the protonated molecule.
Calculated Molecular Formula CₓHᵧNₐOₑ...Deduced from the accurate mass, provides the elemental composition.
Molecular Weight g/mol Calculated from the molecular formula.
Key MS/MS Fragments m/z valuesIndicate specific substructures and functional groups.

Part 3: Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule. A suite of NMR experiments is typically required for a complete structural assignment.

Core NMR Experiments

  • Expertise & Experience:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

    • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) that differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: Essential for establishing connectivity between atoms.

      • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3 bonds), which is crucial for connecting different fragments of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

Protocol 4: Comprehensive NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Acquisition of 1D Spectra:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-135, DEPT-90, and optionally DEPT-45 spectra.

  • Acquisition of 2D Spectra:

    • Acquire a ¹H-¹H COSY spectrum.

    • Acquire a ¹H-¹³C HSQC spectrum.

    • Acquire a ¹H-¹³C HMBC spectrum.

    • If stereochemistry is a key question, acquire a ¹H-¹H NOESY or ROESY spectrum.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts to infer the electronic environment of the protons. Analyze the coupling patterns (multiplicity and coupling constants) to determine neighboring protons.

    • ¹³C and DEPT: Identify the chemical shifts of all carbon atoms and classify them as CH, CH₂, CH₃, or quaternary carbons.

    • HSQC: Assign each proton to its directly attached carbon.

    • COSY: Build proton spin systems (fragments of connected protons).

    • HMBC: Connect the fragments identified from COSY and identify quaternary carbons by observing long-range correlations from protons.

    • NOESY/ROESY: Determine the relative stereochemistry by identifying protons that are close in three-dimensional space.

Data Presentation: NMR Data Summary

¹H NMR¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Integration Chemical Shift (δ, ppm) Carbon Type (DEPT)
values, d, t, q, m#HvalueC, CH, CH₂, CH₃

Experimental Workflow Visualization

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation CompoundX Compound X (CAS 1163298-06-3) Purity Purity Assessment (HPLC) CompoundX->Purity NMR_Prep NMR Sample Prep (1-10 mg in deuterated solvent) Purity->NMR_Prep MS_Prep MS Sample Prep (1-10 µg/mL solution) Purity->MS_Prep 1D_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Prep->1D_NMR HRMS HRMS Analysis (e.g., Q-TOF, Orbitrap) MS_Prep->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS->MSMS MolFormula Determine Molecular Formula HRMS->MolFormula StructureFragments Identify Structural Fragments MSMS->StructureFragments 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR 1D_NMR->StructureFragments Connectivity Establish Connectivity 2D_NMR->Connectivity Stereochem Determine Stereochemistry 2D_NMR->Stereochem FinalStructure Propose Final Structure MolFormula->FinalStructure StructureFragments->FinalStructure Connectivity->FinalStructure Stereochem->FinalStructure

Caption: Workflow for the structural elucidation of a novel compound.

Part 4: Concluding Remarks and Final Structure Confirmation

The culmination of this multi-faceted analytical approach is the proposal of a definitive chemical structure for Compound X. Each piece of data, from the molecular formula provided by HRMS to the intricate network of correlations from 2D NMR, serves as a constraint that any proposed structure must satisfy.

Trustworthiness through Self-Validation

The protocols described are designed to be self-validating. For instance, the molecular formula derived from HRMS must be consistent with the number and types of atoms identified by ¹³C and ¹H NMR. The degrees of unsaturation calculated from the molecular formula should match the number of double bonds and rings observed in the NMR spectra. The fragmentation pattern in the MS/MS spectrum should be explainable by the proposed structure.

Once a candidate structure is proposed, it is often beneficial to use computational methods to predict its NMR spectra and compare them with the experimental data. Final confirmation may, in some cases, require chemical synthesis of the proposed structure and comparison of its analytical data with that of the unknown compound, or the growth of a single crystal for X-ray crystallographic analysis.

Due to the current lack of public information for CAS 1163298-06-3, this guide provides a robust, generalized framework. Researchers encountering this, or any other novel compound, can employ these detailed protocols to confidently and accurately determine its chemical structure.

References

As the identity of CAS 1163298-06-3 is unknown, this reference list provides authoritative sources for the general principles and protocols of NMR and mass spectrometry.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Method

Application Notes &amp; Protocols: Covalent Bonding Techniques Using Carbamate-Protected Amino Acid Intermediates

Abstract The strategic and temporary masking of reactive functional groups is a cornerstone of modern chemical biology, drug development, and materials science.[1] Carbamate-protected amino acids are indispensable interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic and temporary masking of reactive functional groups is a cornerstone of modern chemical biology, drug development, and materials science.[1] Carbamate-protected amino acids are indispensable intermediates that enable the precise, stepwise formation of covalent bonds, most notably the amide linkages that form the backbone of peptides and proteins. This guide provides an in-depth exploration of the core principles, experimental workflows, and expert insights for leveraging these critical reagents in solid-phase peptide synthesis (SPPS) and bioconjugation applications. We delve into the mechanistic rationale behind the selection of common carbamate protecting groups, offer detailed, validated protocols for their use, and provide troubleshooting guidance to overcome common synthetic challenges.

Introduction: The Imperative of Controlled Reactivity

An amino acid possesses at least two reactive functional groups: a nucleophilic α-amino group and a carboxylic acid. In any coupling reaction intended to form an amide bond at the C-terminus, the α-amino group of the incoming amino acid must be rendered non-nucleophilic to prevent undesired self-polymerization or side reactions.[2] This is achieved through the use of a temporary "protecting group."

Carbamates are the most prevalent class of amino-protecting groups due to their unique combination of stability and selective lability.[3] They are readily installed, stable to a wide range of reaction conditions used for peptide bond formation, and can be removed under specific, controlled conditions that do not compromise the integrity of the growing molecule.[3][4] The choice of carbamate dictates the entire synthetic strategy, a concept known as orthogonality, where one type of protecting group can be removed without affecting another.[1]

The Key Intermediates: A Comparative Analysis of Carbamate Protecting Groups

The two dominant strategies in modern covalent synthesis revolve around the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Their primary distinction lies in the chemical conditions required for their removal (lability), which governs the selection of resins, side-chain protecting groups, and cleavage reagents.[1]

Feature Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Structure
Lability Acid-Labile[1]Base-Labile[1]
Deprotection Reagent Trifluoroacetic Acid (TFA), typically 25-50% in Dichloromethane (DCM).[5][6]Piperidine, typically 20% in N,N-Dimethylformamide (DMF).[6][7]
Deprotection Mechanism SN1-type mechanism involving protonation and formation of a stable tert-butyl cation.[8][9]E1cB-type β-elimination initiated by proton abstraction from the fluorenyl ring.[5]
Key Advantages Robust, well-established chemistry. Less prone to aggregation in some sequences.Milder deprotection conditions, allowing for the synthesis of sensitive modified peptides (e.g., phosphorylated, glycosylated).[10] True orthogonality with acid-labile side-chain protecting groups.[5]
Key Disadvantages Requires repeated use of strong acid (TFA), which can cause gradual degradation of the peptide or cleavage of acid-sensitive side-chain groups.[10] Final cleavage requires hazardous strong acids like HF.[9]The dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged by piperidine.[5][10] Fmoc-protected amino acids can be more expensive.
Primary Application Classical Solid-Phase Peptide Synthesis (SPPS).[10]Modern, predominant method for SPPS and bioconjugation.[7][10]
Core Principles of Covalent Bond Formation

The overall strategy for using carbamate-protected amino acids to form a new covalent bond (e.g., a peptide bond) is a cyclical process. This process is the foundation of Solid-Phase Peptide Synthesis (SPPS), where the growing molecule is anchored to an insoluble resin support, simplifying purification at each step to a simple filtration and wash.[4][11]

The logical workflow can be visualized as follows:

G cluster_0 SPPS Cycle Deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (Remove Deprotection Reagent) Deprotection->Wash1 Exposes free amine Coupling 2. Activation & Coupling (Add Protected AA + Activator) Wash1->Coupling Wash2 Wash (Remove Excess Reagents) Coupling->Wash2 Forms new peptide bond Wash2->Deprotection Ready for next cycle End Final Peptide Wash2->End After final cycle & cleavage Start Start: Resin-Bound Peptide (N-Terminally Protected) Start->Deprotection

Figure 1: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols

The following protocols provide standardized, field-validated methods for key steps in workflows utilizing carbamate-protected amino acids.

Protocol 1: N-Terminal Fmoc Group Deprotection

Principle: This protocol describes the removal of the base-labile Fmoc group from the N-terminus of a resin-bound peptide, exposing the primary amine for the subsequent coupling reaction. The piperidine acts as a base to initiate the elimination reaction and as a scavenger for the resulting dibenzofulvene byproduct.[5]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • High-purity DMF for washing.

  • Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel).

Procedure:

  • If the peptide-resin is dry, swell it in DMF for 30-60 minutes. Drain the solvent.[12]

  • Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture gently (e.g., via nitrogen bubbling, orbital shaking, or manual inversion) for 3 minutes at room temperature.[7]

  • Drain the deprotection solution.

  • Add a fresh aliquot of Deprotection Solution and agitate for an additional 10-15 minutes.[7] For sterically hindered amino acids, this second treatment time may be extended.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and dibenzofulvene adducts.[12]

  • Validation: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine (a positive test yields a dark blue color).[12][13]

G Resin Fmoc-NH-Peptide-Resin Piperidine + 20% Piperidine/DMF Resin->Piperidine Agitate 3 + 15 min Wash Wash with DMF Piperidine->Wash Remove Fmoc & byproducts Product H₂N-Peptide-Resin Wash->Product Ready for coupling

Figure 2: Workflow for Fmoc deprotection.
Protocol 2: Carboxyl Group Activation and Coupling using HATU

Principle: For an amide bond to form, the carboxylic acid of the incoming amino acid must be converted into a more reactive electrophile.[14] Coupling reagents facilitate this activation. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, rapidly forms a highly reactive acyl-uronium intermediate, which readily reacts with the free amine on the peptide-resin.[12]

Materials:

  • N-terminally deprotected peptide-resin (from Protocol 1).

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

  • HATU (2.9-4.5 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (4-10 equivalents).

  • High-purity, amine-free DMF.

  • Washing solvents: DMF, Dichloromethane (DCM).

Procedure:

  • Activation: In a separate, clean vial, dissolve the Fmoc-amino acid and HATU in DMF.[12]

  • Add DIPEA to the solution. The solution may change color (typically to yellow). Briefly vortex or mix. This is the "activated amino acid solution." Allow activation to proceed for 1-2 minutes.[7]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]

  • Agitate the mixture at room temperature for 30 minutes to 2 hours. Reaction time depends on the steric hindrance of the amino acids being coupled.

  • Monitoring & Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or light yellow) indicates the absence of free primary amines and thus a complete coupling.[12]

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove all excess reagents and byproducts.[12] The peptide-resin is now ready for the next deprotection cycle.

G cluster_0 Activation Vessel AA Fmoc-AA-OH Activated_AA Activated Fmoc-AA-O-Ur AA->Activated_AA HATU HATU HATU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Resin H₂N-Peptide-Resin Activated_AA->Resin Add to resin Agitate 30-120 min Coupled_Resin Fmoc-AA-NH-Peptide-Resin

Figure 3: Logic of HATU-mediated activation and coupling.
Field Insights: Troubleshooting & Optimization
Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield Incomplete Deprotection: Steric hindrance or aggregation preventing access of piperidine.Increase second deprotection time to 20-30 min. Ensure deprotection solution is fresh.[15]
Incomplete Coupling: Difficult coupling sequence (e.g., bulky amino acids like Val-Val) or on-resin aggregation.Extend coupling time.[15] Perform a "double coupling" by repeating the coupling step with fresh reagents. Use a more potent coupling reagent like HATU if not already in use.[15]
Problems During Cleavage/Work-up: Inefficient cleavage from the resin or loss of peptide during precipitation.Ensure the cleavage cocktail is appropriate for the sequence and side-chain protecting groups.[15] Perform a test cleavage on a small amount of resin to diagnose.[15]
Deletion Sequences Found in MS Incomplete Coupling: A significant portion of chains failed to couple, and were capped or reacted in the next cycle.See "Incomplete Coupling" solutions above. For known difficult sequences, consider using pseudoproline dipeptides or other structure-disrupting derivatives to prevent aggregation.
Modification of Side Chains (e.g., Alkylation of Trp) Reactive Cations During Deprotection/Cleavage: The tert-butyl cation generated during Boc deprotection or from side-chain cleavage can alkylate susceptible residues like Tryptophan or Methionine.Add "scavengers" to the deprotection/cleavage cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) to quench these reactive species.[5]
Racemization of Amino Acids Over-activation or Strong Base: Particularly problematic for residues like Cysteine and Histidine.[10]Avoid excessive pre-activation times. Use a milder base than DIPEA if issues persist. For His, ensure the imidazole side chain is appropriately protected (e.g., with a Trityl (Trt) group).[10]
Conclusion

Carbamate-protected amino acids are foundational tools that provide chemists and biologists with precise control over covalent bond formation. A thorough understanding of the principles of orthogonality, the mechanisms of protection and deprotection, and the rationale behind protocol steps is critical for success. The choice between the Boc and Fmoc strategies is dictated by the specific requirements of the target molecule, with the Fmoc/tBu approach now dominating due to its milder conditions and broader compatibility with sensitive functional groups. By employing validated protocols and systematic troubleshooting, researchers can confidently synthesize complex peptides and bioconjugates for a vast array of applications in medicine and science.

References
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved April 6, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved April 6, 2026, from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript. Retrieved April 6, 2026, from [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved April 6, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved April 6, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved April 6, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). AAPPTec. Retrieved April 6, 2026, from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. Retrieved April 6, 2026, from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 135-153. Retrieved April 6, 2026, from [Link]

  • D'Souza, L. M., & Merrifield, R. B. (2013). Amino acid and peptide bioconjugates. Royal Society of Chemistry. Retrieved April 6, 2026, from [Link]

  • Protecting Groups for Amines – Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved April 6, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Protection Reactions. In Peptide Synthesis. Wiley-VCH. Retrieved April 6, 2026, from [Link]

  • Simultaneous Protection and Activation of Amino Acids Using Propargyl Pentafluorophenyl Carbonate. (2006, April 4). Organic Letters. Retrieved April 6, 2026, from [Link]

  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved April 6, 2026, from [Link]

  • Introduction to Bioconjugation. (2023, January 22). Chemistry LibreTexts. Retrieved April 6, 2026, from [Link]

  • Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. (2020, September 15). ACS Publications. Retrieved April 6, 2026, from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society. Retrieved April 6, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved April 6, 2026, from [Link]

  • Peptide Synthesis FAQ. (n.d.). Biomatik. Retrieved April 6, 2026, from [Link]

  • Carbamate Linker Strategy in Solid-Phase Synthesis of Amino-Functionalized Glycoconjugates. (2025, August 6). ResearchGate. Retrieved April 6, 2026, from [Link]

  • Peptide Synthesis. (2025, October 5). Bio-protocol. Retrieved April 6, 2026, from [Link]

  • “One-Pot” Preparation of N-Carbamate Protected Amino Acids via the Azide. (2004, September 18). The Journal of Organic Chemistry. Retrieved April 6, 2026, from [Link]

  • Synthesis and Evaluation of Novel Amino Acids for Carbohydrate Conjugation. (2025, March 10). Victoria University of Wellington. Retrieved April 6, 2026, from [Link]

Sources

Application

Application Note: Formulation and Handling Guidelines for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Introduction & Mechanistic Rationale Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3) is a highly specialized, carbamate-protected chemical building block utilized extensively in medicinal chemistry[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3) is a highly specialized, carbamate-protected chemical building block utilized extensively in medicinal chemistry[1]. Structurally, it is a carboxybenzyl (Cbz)-protected derivative of 3-amino-3-methylbutanamide.

The strategic value of this compound lies in its unique structural motifs. The presence of the gem-dimethyl group at the carbon bearing the protected amine introduces profound steric hindrance. In the context of drug development—particularly for—this steric bulk is highly desirable. It shields adjacent peptide bonds from enzymatic degradation by host or viral proteases, dramatically increasing the metabolic half-life of the resulting drug[1]. Furthermore, the terminal amide (4-amino-4-oxo) provides critical hydrogen-bonding interactions necessary for anchoring the inhibitor within the target enzyme's active site.

While pharmacologically advantageous, this steric hindrance presents significant synthetic challenges during chain elongation, necessitating specialized handling, deprotection, and coupling protocols.

Physicochemical Profiling & Data Presentation

Understanding the inherent properties of this intermediate is critical for optimizing reaction conditions. The compound's amino and ketone groups enhance its water solubility compared to more lipophilic chloro- or nitro-substituted analogs, while the methyl group confers significant steric protection to the carbamate, reducing its susceptibility to premature hydrolysis[2].

Table 1: Physicochemical Profile & Mechanistic Implications

PropertyValueMechanistic Implication
CAS Number 1163298-06-3Unique identifier for sourcing and analytical validation.
Molecular Weight 250.29 g/mol Optimal size for a modular peptidomimetic building block[1].
Molecular Formula C13H18N2O3Confirms the presence of the Cbz group and gem-dimethyl core[1].
Solubility Profile Soluble in DMF, DMSO, DCM; Moderately in H₂OAmino/ketone groups enhance aqueous solubility compared to lipophilic analogs[2].
Chemical Stability High (Sterically Protected)The methyl group confers steric protection, reducing hydrolysis rates[2].

Laboratory Handling & Storage Protocols

To maintain the integrity of the Cbz-protecting group and prevent moisture-induced degradation of the terminal amide, strict storage protocols must be observed:

  • Storage Conditions: Store at 2–8°C in a dry, well-ventilated environment.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent long-term oxidative degradation or moisture absorption.

  • Handling: Utilize standard laboratory PPE (nitrile gloves, safety goggles, lab coat). Handle in a fume hood, especially when transferring dry powders, to prevent inhalation of fine particulates.

Experimental Protocols: Deprotection and Coupling

The following protocols are engineered to overcome the steric hindrance inherent to this molecule while providing self-validating checkpoints to ensure synthetic trustworthiness.

Protocol A: Cbz Deprotection via Catalytic Hydrogenation

Objective: Remove the Cbz protecting group to yield the free amine for subsequent peptide coupling. Causality: Catalytic hydrogenation (Pd/C, H₂) is selected because it cleanly removes the Cbz group as volatile byproducts (toluene and CO₂). This avoids harsh acidic or basic conditions (such as TFA or Piperidine) that could inadvertently hydrolyze the sensitive terminal amide group.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (1.0 eq) in anhydrous Methanol (MeOH) to achieve a 0.1 M concentration.

  • Catalyst Addition: Purge the reaction flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Rationale: Argon purging prevents the ignition of methanol vapor by the highly active, dry Pd/C catalyst.

  • Hydrogenation: Evacuate the flask under a vacuum and backfill with Hydrogen gas (H₂) via a double-layered balloon. Stir vigorously at room temperature (20–25°C) for 2–4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The reaction is validated as complete only when the starting material peak (m/z ~251 [M+H]⁺) completely disappears, replaced by the free amine peak (m/z ~117 [M+H]⁺). Trustworthiness: Proceeding without 100% conversion will result in unreacted starting material co-eluting with the final product during downstream purification.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield the crude free amine.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the newly generated, sterically hindered free amine with a target carboxylic acid building block. Causality: The gem-dimethyl group creates massive steric hindrance around the primary amine. Standard coupling reagents (e.g., DCC, EDC) will yield poor conversions. HATU is utilized because its 7-azabenzotriazole leaving group is highly reactive and specifically optimized for hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the amine without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In a dry, Argon-flushed flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature. Rationale: Pre-activation ensures the complete formation of the active OAt ester prior to introducing the hindered amine.

  • Coupling: Dissolve the crude free amine (1.0 eq, from Protocol A) in a minimal volume of DMF and add it dropwise to the activated acid mixture. Stir at room temperature for 12–18 hours.

  • Self-Validating Checkpoint: Perform TLC (e.g., 5% MeOH in DCM) and visualize using a Ninhydrin stain. The complete disappearance of the primary amine (which stains a distinct purple/pink) validates the success of the coupling step.

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HATU byproducts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Table 2: Quantitative Reaction Parameters Summary

Reagent / ParameterProtocol A (Deprotection)Protocol B (Coupling)Rationale / Causality
Substrate 1.0 eq (0.1 M in MeOH)1.0 eq (Free Amine)Establishes the standard baseline for stoichiometric calculations.
Catalyst / Activator 0.1 eq (Pd/C, 10% wt/wt)1.2 eq (HATU)Pd/C acts catalytically; HATU requires a slight stoichiometric excess for full activation.
Base / Additive N/A (H₂ gas via balloon)3.0 eq (DIPEA)Excess DIPEA ensures the complete deprotonation of the hindered amine salt.
Temperature & Time 20–25°C, 2–4 hours20–25°C, 12–18 hoursHindered coupling requires extended reaction times at room temperature to overcome activation energy barriers.

Visualizations

The following diagrams illustrate the synthetic workflow and the biological mechanism of action for the resulting peptidomimetics.

SyntheticWorkflow A Cbz-Protected Intermediate B Catalytic Hydrogenation (Pd/C, H2) A->B Deprotection C Free Amine Generation B->C -CO2, -Toluene D Hindered Coupling (HATU/DIPEA) C->D Add Carboxylic Acid E Peptidomimetic Inhibitor D->E Amide Bond Formation

Workflow: Deprotection and sterically hindered coupling of CAS 1163298-06-3.

MechanismOfAction Substrate Viral Polyprotein Substrate Protease Viral Protease Active Site Substrate->Protease Binds Active Site Cleavage Viral Replication Cascade Protease->Cleavage Proteolytic Cleavage Inhibitor Peptidomimetic Inhibitor (CAS 1163298-06-3 derived) Block Steric Shielding (C2-Methyl Group) Inhibitor->Block Enters Active Site Block->Protease Competitive Inhibition Halt Arrested Viral Replication Block->Halt Prevents Cleavage

Mechanism: Peptidomimetic integration and steric shielding in viral proteases.

Analytical Validation

To ensure the highest scientific integrity, the final coupled intermediate must be validated using orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass of the newly formed peptidomimetic. Look for the expected [M+H]⁺ and [M+Na]⁺ adducts.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Run in DMSO-d₆. The defining validation markers include the disappearance of the Cbz aromatic protons (multiplet at ~7.3 ppm) and the benzylic CH₂ (singlet at ~5.0 ppm), accompanied by the emergence of a new amide proton signal (doublet or broad singlet at 7.5–8.5 ppm) corresponding to the newly formed peptide bond.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Welcome to the technical support center for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous assay buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the reliability and accuracy of your experimental results.

Understanding the Molecule: Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a chemical intermediate with a molecular weight of approximately 250.29 g/mol and the chemical formula C13H18N2O3.[1] Its structure includes a carbamate group, an amine, and a ketone, which can influence its biological activity, potentially through enzyme inhibition.[1] The presence of these functional groups suggests it may be a candidate for pharmacological evaluation.[1] However, the combination of a benzyl group and its overall structure can lead to limited aqueous solubility, a common challenge in drug discovery and in vitro assays.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate precipitating when I add it to my aqueous assay buffer?

A1: Precipitation upon addition to aqueous buffers is a classic sign of a compound exceeding its solubility limit. This compound, while having some polar functional groups, also possesses hydrophobic characteristics, primarily from the benzyl group, which can lead to poor water solubility.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[3][4]

Q2: I'm using DMSO to dissolve the compound first. What is the maximum recommended concentration of DMSO in my final assay?

A2: While DMSO is an excellent solvent for many organic compounds, it can be toxic to cells and interfere with assay components at high concentrations.[3][5][6] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[3][7] Always include a vehicle control in your experiments, which is the assay media with the same final concentration of DMSO used for your test compound.[3][7]

Q3: Can I just heat the buffer to get more of the compound to dissolve?

A3: Gentle warming can sometimes aid in dissolution.[3] However, this is a risky approach for several reasons. Firstly, heat can degrade some compounds, altering their activity. Secondly, the increased solubility may be temporary. As the solution cools to the assay temperature (e.g., 37°C or room temperature), the compound may precipitate, leading to inaccurate and inconsistent results. This method should be used with caution and the stability of the compound at elevated temperatures should be verified.

In-Depth Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are facing solubility issues with Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, this guide provides a systematic approach to troubleshoot and resolve the problem. The strategies are presented in order of increasing complexity.

Step 1: Optimizing the Stock Solution and Dilution Technique

The first line of defense against precipitation is to refine your stock solution preparation and dilution method.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh the calculated mass of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate.

  • Dissolve the compound in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Gently vortex the tube until the compound is completely dissolved.[3] Avoid vigorous mixing that could introduce air bubbles.

  • If complete dissolution is not achieved, sonicate the tube in a water bath for several minutes.[3]

  • Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption, as DMSO is hygroscopic.[3] Avoid repeated freeze-thaw cycles.[3]

Workflow for Dilution to Minimize Precipitation

Caption: A workflow diagram illustrating the best practice for diluting DMSO stock solutions.

Step 2: Exploring pH Modification

Experimental Protocol: pH-Solubility Profile

  • Prepare a set of buffers (e.g., phosphate or citrate) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess of solid Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for 24 hours at a constant temperature.

  • Separate the solid from the supernatant by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

pHExpected Predominant SpeciesPredicted Solubility Trend
< 7NeutralPotentially low
7 - 8NeutralMay see slight changes
> 8Potential for deprotonation/hydrolysisMay increase solubility but risk degradation[9][10][11]

This table provides a hypothetical trend. Experimental verification is essential.

Step 3: Utilizing Co-solvents

If pH adjustment is insufficient, the use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[12][13][14]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG-400)

Considerations for Co-solvent Use:

  • Assay Compatibility: Ensure the chosen co-solvent does not interfere with your assay or harm your cells.[12]

  • Concentration: Keep the co-solvent concentration as low as possible while achieving the desired solubility.

Step 4: Advanced Formulation Strategies - Cyclodextrins

For compounds that remain challenging to dissolve, cyclodextrins offer a powerful solution.[15][16][] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate hydrophobic molecules and increase their apparent water solubility.[15][16][18]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): A natural cyclodextrin, but its use can be limited by its own aqueous solubility.[19]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a better safety profile.[18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Another modified cyclodextrin known for its high solubility and ability to form stable complexes.[20]

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare solutions of HP-β-CD or SBE-β-CD in your desired assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add an excess of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate to each cyclodextrin solution.

  • Equilibrate and quantify as described in the pH-solubility protocol.

Cyclodextrin ConcentrationExpected Solubility of Compound
0% (Control)Baseline
1%Increased
2%Further Increased
5%Significantly Increased

This table illustrates the expected trend. The optimal concentration will need to be determined experimentally.

Decision-Making Flowchart for Solubility Enhancement

Solubility_Troubleshooting A Start: Compound Precipitates in Aqueous Buffer B Optimize DMSO Stock & Dilution Technique A->B C Is Solubility Sufficient? B->C D Systematically Evaluate pH (5.0-8.0) C->D No J Proceed with Assay C->J Yes E Is Solubility Sufficient? D->E F Introduce a Co-solvent (e.g., Ethanol, PEG-400) E->F No E->J Yes G Is Solubility Sufficient & Assay Compatible? F->G H Formulate with Cyclodextrins (HP-β-CD or SBE-β-CD) G->H No G->J Yes I Is Solubility Sufficient? H->I I->J Yes K Consider Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) I->K No

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in CAS 1163298-06-3 Peptide Couplings

Executive Summary & Causal Analysis Welcome to the Technical Support Center. This guide addresses the pervasive issue of low coupling yields when utilizing1[1] in peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causal Analysis

Welcome to the Technical Support Center. This guide addresses the pervasive issue of low coupling yields when utilizing1[1] in peptide synthesis.

As a building block, this compound is a Cbz-protected β,β -dimethyl amino acid amide[1]. The fundamental chemical challenge arises from the gem-dimethyl group situated at the β -carbon[2]. Once the Cbz group is removed, the resulting free amine is highly sterically hindered. This steric bulk drastically elevates the activation energy required for the nucleophilic attack on an activated carboxylic acid, often leading to reaction stalling or the proliferation of side reactions[2].

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail, often yielding <20% product with CAS 1163298-06-3? A: The causality lies in the transition state geometry. Standard carbodiimide chemistry (EDC/DCC) forms an O-acylisourea intermediate. This intermediate is simply too bulky to be efficiently attacked by the sterically hindered amine of the deprotected CAS 1163298-06-3[3]. Instead of productive amide bond formation, the activated acid is forced into kinetic dead-ends, primarily undergoing 4[4].

Q2: What coupling reagents do you recommend for coupling to the deprotected amine of CAS 1163298-06-3? A: We recommend uronium/aminium salts based on HOAt (e.g., HATU or COMU) or phosphonium reagents like 5[5]. The nitrogen atom in the pyridine ring of HOAt exerts a neighboring group effect, acting as an intramolecular general base to accelerate the nucleophilic attack of the hindered amine[5]. For extreme cases where HATU fails, switching to Acid Fluorides (generated via TFFH) is highly effective. The fluoride ion is a superb leaving group, and the acyl fluoride intermediate is exceptionally small, minimizing steric clash during the transition state[4].

Q3: I suspect my Cbz deprotection is incomplete before the coupling step. How can I verify and optimize this? A: The benzyl carbamate (Cbz) group in CAS 1163298-06-3 is sterically shielded by the adjacent gem-dimethyl group, which can impede standard catalytic hydrogenation (H 2​ , Pd/C). A self-validating approach is to monitor the deprotection via LC-MS. If the starting material persists after 4 hours, switch the catalyst to Pearlman's catalyst (Pd(OH) 2​ /C) and increase hydrogen pressure to 50 psi. Pd(OH) 2​ /C provides higher surface area and reactivity for hindered substrates.

Q4: Can Microwave-Assisted Peptide Synthesis (MAPS) improve my coupling yields? A: Yes. Steric hindrance is fundamentally a kinetic problem (a high activation energy barrier). Microwave irradiation provides rapid, uniform thermal energy that helps the system 3[3] of the gem-dimethyl group without the prolonged heating times that typically lead to epimerization or degradation.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Gem-Dimethyl Hindered Amines

Coupling ReagentAdditiveTemp (°C)Time (h)Expected Yield (%)Primary Limitation
EDC/DCCHOBt2524< 20%High steric clash; oxazolone formation
HATUDIPEA251260 - 75%Moderate epimerization risk
HATUDIPEA75 (MW)0.2580 - 90%Requires microwave reactor
PyAOPHOAt251270 - 85%Byproduct toxicity (HMPA-like)
Acid Fluoride (TFFH)DIPEA251285 - 95%Requires specialized activation

Workflows & Mechanistic Pathways

G Start Low Yield with CAS 1163298-06-3 CheckDeprotect 1. Check Cbz Deprotection (Is free amine >95%?) Start->CheckDeprotect OptimizeDeprotect Use Pd(OH)2/C or Elevated H2 Pressure CheckDeprotect->OptimizeDeprotect No CheckCoupling 2. Evaluate Coupling Reagents CheckDeprotect->CheckCoupling Yes Standard Standard (EDC/HOBt) < 20% Yield CheckCoupling->Standard Advanced Advanced (HATU/HOAt, PyAOP) > 70% Yield CheckCoupling->Advanced AcidFluoride Acid Fluoride / Chloride > 85% Yield CheckCoupling->AcidFluoride Microwave 3. Apply Microwave Heating (75°C, 15 min) Advanced->Microwave AcidFluoride->Microwave

Troubleshooting workflow for optimizing CAS 1163298-06-3 deprotection and coupling.

Mechanism Acid N-Protected Amino Acid Activation Activation (HATU/DIPEA) Acid->Activation ActiveEster OAt Active Ester (Highly Reactive) Activation->ActiveEster Clash Steric Clash (gem-dimethyl) High Activation Energy ActiveEster->Clash Nucleophilic Attack Amine Sterically Hindered Amine (from CAS 1163298-06-3) Amine->Clash Product Target Peptide Bond Clash->Product Overcome via Microwave/HOAt SideReact Oxazolone Formation / Hydrolysis Clash->SideReact If Activation Energy not met

Mechanistic pathway comparing successful HOAt-mediated coupling vs. steric clash side reactions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Cbz Deprotection of CAS 1163298-06-3 Rationale: Overcoming steric shielding of the Cbz group requires a highly active catalyst (Pearlman's catalyst) to ensure complete conversion before attempting difficult couplings.

  • Preparation: Dissolve 1.0 mmol of CAS 1163298-06-3 in 10 mL of HPLC-grade Methanol in a pressure-rated reaction vessel.

  • Catalyst Addition: Add 10% w/w of Pd(OH) 2​ /C (Pearlman's catalyst, 20% Pd on carbon, nominal moisture).

  • Atmosphere Exchange: Purge the reaction vessel with Argon (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the vessel to 50 psi H 2​ and stir vigorously at 25 °C for 4 hours.

  • Self-Validation Step: Withdraw a 10 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Validation metric: The mass must shift completely from 251.1 [M+H] + (starting material) to 117.1 [M+H] + (free amine, 3-amino-3-methylbutanamide). If starting material >5% remains, continue stirring for 2 additional hours.

  • Workup: Filter the mixture through a pad of Celite, washing the cake with Methanol (3 x 5 mL).

  • Isolation: Concentrate in vacuo to yield the free amine. Proceed immediately to Protocol B to prevent oxidative degradation.

Protocol B: Hindered Peptide Coupling using HATU/HOAt under Microwave Irradiation Rationale: Combining the neighboring group effect of HOAt with thermal energy provides the kinetic push needed to overcome the gem-dimethyl steric barrier.

  • Activation: In a microwave-safe vial, dissolve 1.2 mmol of the N-protected amino acid (acid component) in 3 mL of anhydrous DMF.

  • Reagent Addition: Add 1.15 mmol of HATU and 2.4 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 minutes to pre-form the active HOAt ester.

  • Self-Validation Step: Observe the solution. Validation metric: A distinct color change to pale yellow/orange confirms the successful formation of the active ester.

  • Amine Addition: Add 1.0 mmol of the freshly deprotected amine from Protocol A dissolved in 1 mL of anhydrous DMF.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 75 °C for 15 minutes (ramp time: 2 minutes).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% KHSO 4​ (2x 10 mL), saturated NaHCO 3​ (2x 10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude product via flash chromatography.

References

  • Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate - Benchchem . Benchchem. 1

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides . ACS Publications. 4

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate.3

  • Recent development of peptide coupling reagents in organic synthesis . Tetrahedron. 5

  • Boc-aib-osu | 104055-39-2 - Benchchem . Benchchem. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Cbz Deprotection of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Welcome to the technical support guide for the deprotection of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3).[1][2] This document is designed for researchers and drug development professionals facin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the deprotection of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3).[1][2] This document is designed for researchers and drug development professionals facing challenges with the removal of the benzyloxycarbonyl (Cbz) protecting group from this specific substrate. The quaternary carbon center adjacent to the carbamate can introduce significant steric hindrance, often leading to incomplete or sluggish reactions. This guide provides in-depth troubleshooting, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Cbz deprotection of this substrate in a direct question-and-answer format.

Q1: What are the primary methods for removing the Cbz group, and which is the best starting point for this specific molecule?

The three most viable methods for this substrate are catalytic hydrogenation, catalytic transfer hydrogenation (CTH), and Lewis acid-mediated cleavage.

  • Catalytic Hydrogenation: This is the most common and classic method for Cbz removal, utilizing hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[3][4][5] It is often the first choice due to its clean byproducts (toluene and CO₂).[6]

  • Catalytic Transfer Hydrogenation (CTH): This method is a safer and often more practical alternative to using pressurized hydrogen gas.[7][8][9] It employs a hydrogen donor molecule, such as ammonium formate or formic acid, to generate hydrogen in situ.[10][11][12] For substrates prone to sluggish reactions, CTH can sometimes offer improved kinetics.

  • Acid-Mediated Cleavage: When hydrogenation methods fail, typically due to catalyst poisoning or extreme steric hindrance, acidic conditions provide a robust alternative.[10][13][14] While traditional methods like HBr in acetic acid are effective, they are harsh.[13][15] A modern, milder alternative is using a Lewis acid like Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which shows excellent functional group tolerance.[9][16]

Recommendation: Start with Catalytic Transfer Hydrogenation (CTH) using Pd/C and ammonium formate. It balances safety, efficiency, and is often effective for moderately hindered substrates.

Q2: My catalytic hydrogenation (or CTH) is extremely slow or stalls completely. What are the likely causes and how can I fix it?

This is the most frequent problem, often stemming from a combination of factors. Here’s a breakdown of potential causes and their solutions:

  • Cause 1: Poor Catalyst Activity or Quality.

    • The "Why": The activity of Pd/C can vary significantly between batches and degrades over time upon exposure to air.[15]

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. For particularly stubborn reactions, switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for hindered substrates.[15]

  • Cause 2: Product Inhibition (Catalyst Poisoning by the Amine).

    • The "Why": As the deprotection proceeds, the newly formed free amine product can coordinate strongly to the palladium surface.[12][17] This blocks the catalyst's active sites, preventing it from acting on the remaining starting material.

    • Solution: Add a small amount of a weak acid, such as acetic acid (1-2% v/v), to the reaction mixture.[15][18] The acid will protonate the product amine to form an ammonium salt, which has a much lower affinity for the palladium surface, thus keeping the catalyst active.[18]

  • Cause 3: Insufficient Hydrogen Availability (Heterogeneous Reaction Issues).

    • The "Why": This is a three-phase reaction (solid catalyst, liquid solution, gas/hydrogen donor). Inefficient mixing prevents the substrate from accessing the catalyst surface and limits the dissolution of hydrogen gas.[10][15]

    • Solution (for H₂ gas): Ensure vigorous stirring. Increase the hydrogen pressure from a balloon to 50 psi or higher using a Parr hydrogenation apparatus.[10][15]

    • Solution (for CTH): Ensure the hydrogen donor (e.g., ammonium formate) is fully dissolved. In some cases, gently heating the reaction to 40-60 °C can significantly increase the rate.[17]

  • Cause 4: Poor Substrate Solubility.

    • The "Why": If the substrate is not fully dissolved, the reaction rate will be limited by its dissolution speed, not the chemical kinetics.[12][17]

    • Solution: Screen different solvents. While methanol and ethanol are common, consider alternatives like ethyl acetate (EtOAc), tetrahydrofuran (THF), or mixtures thereof to improve solubility.[17]

Q3: I cannot use hydrogenation because my molecule has other reducible groups. What is the best alternative?

If your molecule contains functionalities sensitive to reduction (e.g., alkenes, alkynes, nitro groups, or certain aryl halides), hydrogenation is not a suitable method.[15]

  • The Best Alternative: Lewis acid-mediated deprotection with AlCl₃ in HFIP is the recommended choice.[9][16]

    • The "Why": This system is remarkably chemoselective. It has been shown to cleave Cbz groups while leaving sensitive functionalities like nitro groups, benzyl ethers (O-Bn), and N-benzyl (N-Bn) groups intact.[9][13][16] The reaction proceeds at room temperature and avoids the use of heavy metals and pyrophoric reagents, making it a safe and scalable option.[9]

Q4: My substrate contains sulfur. Will hydrogenation work?

No, it is highly unlikely. Sulfur-containing compounds are potent poisons for palladium catalysts and will render them inactive, even in trace amounts.[15][18] Do not attempt hydrogenation.

  • Solution: You must use a non-hydrogenation-based method. Both strong acid cleavage (e.g., HBr/AcOH) or the milder Lewis acid cleavage (AlCl₃/HFIP) are excellent options.[15] For particularly delicate substrates, nucleophilic cleavage using 2-mercaptoethanol may also be considered.[16][19]

Section 2: Comparative Overview of Recommended Methods

This table summarizes the key parameters and considerations for the primary deprotection strategies for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate.

MethodKey ReagentsTypical SolventsTemp.ProsCons
Catalytic Hydrogenation 10% Pd/C, H₂ gasMeOH, EtOH, EtOAcRTClean byproducts (toluene, CO₂); mild conditions.[6]Requires H₂ gas handling; catalyst poisoning; potential for product inhibition.[9][17][18]
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Ammonium FormateMeOH, EtOHRT - 60°CAvoids H₂ gas; often faster for hindered substrates; safer protocol.[7][12]Still susceptible to catalyst poisoning; requires removal of formate salts.[18]
Lewis Acid Cleavage AlCl₃, HFIPHFIP, CH₂Cl₂ (workup)RTExcellent for hydrogenation-incompatible substrates; high functional group tolerance; metal-free.[9][16]HFIP is an expensive solvent; requires careful quenching of the Lewis acid.
Strong Acid Cleavage 33% HBr in Acetic AcidAcetic Acid, Ether0°C - RTVery effective and fast for resistant substrates; inexpensive reagents.[13]Harsh conditions; not suitable for molecules with other acid-labile groups.[3][6]

Section 3: Detailed Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation (CTH) - Recommended Starting Point

  • Dissolution: In a round-bottom flask, dissolve Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (1.0 equiv) in methanol to a concentration of approximately 0.1 M.

  • Reagent Addition: Add ammonium formate (5.0 equiv) to the solution and stir until it is completely dissolved.[17]

  • Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon (10% w/w relative to the substrate). Note: Pd/C can be pyrophoric; handle with care.[12]

  • Reaction: Stir the reaction mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 1-6 hours).

  • Work-up: Upon completion, dilute the mixture with methanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude amine product by column chromatography or crystallization as needed.

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

  • Reaction Setup: In a clean, dry flask, dissolve Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 0.25 M.[9]

  • Reagent Addition: At room temperature, add anhydrous Aluminum chloride (AlCl₃, 3.0 equiv) to the solution in portions. The mixture will form a suspension.[9]

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Work-up: After completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with additional CH₂Cl₂ (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required.

Protocol 3: Classical Catalytic Hydrogenation

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol) in a hydrogenation flask. Add acetic acid (1-2% v/v) if product inhibition is anticipated.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate).[6]

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this purge/backfill cycle three times. For more difficult reactions, use a Parr apparatus pressurized to 50 psi of H₂.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Section 4: Visualized Mechanisms & Workflows

Diagram 1: Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis

This diagram illustrates the generally accepted pathway for the removal of the Cbz group on a palladium surface. The key steps are the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis and the subsequent spontaneous decarboxylation of the unstable carbamic acid intermediate.

Cbz_Deprotection_Mechanism sub Cbz-Protected Amine (R-NH-Cbz) intermediate Adsorbed Intermediate sub->intermediate Oxidative Addition pd_surface Pd(0) Surface + H₂ pd_surface->intermediate carbamic_acid Carbamic Acid (R-NH-COOH) [Unstable] intermediate->carbamic_acid Hydrogenolysis amine Deprotected Amine (R-NH₂) carbamic_acid->amine Spontaneous Decarboxylation co2 CO₂ carbamic_acid->co2 toluene Toluene carbamic_acid->toluene

Caption: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

This decision tree provides a logical sequence of steps to diagnose and solve issues with incomplete Cbz deprotection reactions.

Troubleshooting_Workflow start Start: Cbz deprotection by CTH is slow/incomplete check_catalyst Is the Pd/C catalyst fresh and from a trusted source? start->check_catalyst replace_catalyst Action: Use fresh Pd/C or switch to Pearlman's Catalyst (Pd(OH)₂/C) check_catalyst->replace_catalyst No check_acid Is a weak acid (e.g., AcOH) present to prevent product inhibition? check_catalyst->check_acid Yes replace_catalyst->check_acid add_acid Action: Add 1-2% (v/v) acetic acid to the reaction check_acid->add_acid No check_conditions Are reaction conditions (temp, mixing) optimal? check_acid->check_conditions Yes add_acid->check_conditions optimize_conditions Action: Increase stirring speed. Gently heat to 40-50°C. check_conditions->optimize_conditions No check_sulfur Does the substrate contain sulfur or other poisons? check_conditions->check_sulfur Yes optimize_conditions->check_sulfur switch_method STOP HYDROGENATION Action: Switch to non-metal method (e.g., AlCl₃/HFIP) check_sulfur->switch_method Yes success Problem Solved check_sulfur->success No, reaction complete

Caption: Troubleshooting Workflow for Incomplete Cbz Deprotection.

References

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection Mechanism - Strong Acid. Common Organic Chemistry. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Common Organic Chemistry. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

  • Sajiki, H., Hattori, K., & Hirota, K. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry. [Link]

  • Sajiki, H., & Hirota, K. (1999). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Faraday Discussions. (2024). Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2022). Why does my CBz-deprotection not work?. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. PrepChem.com. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate Purity Analysis

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) me...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3). We will address common challenges, from initial method setup to advanced troubleshooting and validation, ensuring the development of a robust and reliable stability-indicating method.

Understanding the Analyte: Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

The structure of this molecule presents specific analytical challenges that must be addressed for successful HPLC analysis.

  • Structure: C₁₃H₁₈N₂O₃[1]

  • Key Functional Groups:

    • Benzyl Carbamate: Provides a strong UV chromophore, making UV detection a suitable choice.

    • Primary Amine (-NH₂): This basic group is the primary cause of peak tailing in reversed-phase chromatography due to strong secondary interactions with acidic silanol groups on the silica stationary phase.[2][3]

    • Amide and Ketone Groups: These polar moieties contribute to the overall polarity of the molecule.

Due to its combination of polar and non-polar features, reversed-phase HPLC (RP-HPLC) is the most appropriate chromatographic mode.[4][5]

Part 1: Initial Method Development - Frequently Asked Questions

This section provides a logical starting point for developing a new purity method for this compound.

Q1: What is the best starting point for column and mobile phase selection?

For initial screening, a standard C18 column is a robust choice. However, due to the basic nature of the primary amine, selecting a modern, high-purity, end-capped C18 column is critical to minimize peak tailing from the outset.

The mobile phase should consist of a buffered aqueous component and an organic modifier. Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure. A low pH is essential to control the ionization of both the analyte and the stationary phase.

The following table summarizes recommended starting conditions.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µmMinimizes silanol interactions that cause peak tailing.[3] A shorter column (e.g., 100 mm) can be used for faster screening.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)A low pH protonates the primary amine, ensuring a single ionic species, and suppresses the ionization of residual silanols on the stationary phase, which is the key to reducing peak tailing.[2][6] Use volatile buffers like formic acid for LC-MS compatibility.[7][8]
Mobile Phase B Acetonitrile (ACN)Provides good peak shape and efficiency. Methanol can be evaluated as an alternative organic modifier to alter selectivity.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential during initial screening to elute all potential impurities and determine the approximate elution conditions for the main compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 210 nm and 254 nmThe benzyl group provides absorbance at ~254 nm. Monitoring at a lower wavelength like 210 nm can help detect impurities that may lack the aromatic chromophore.
Injection Vol. 5-10 µLKeep the volume low to prevent peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (e.g., 80:20)The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure good peak shape and prevent fronting.
Q2: How should I prepare my sample for initial analysis?

Prepare a stock solution of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile. From this stock, prepare a working solution at ~0.1 mg/mL using the recommended sample diluent (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Ensure the sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter before injection to prevent column blockage.[9]

Part 2: Troubleshooting Guide: From Tailing Peaks to Method Instability

This section addresses the most common issues encountered during method development in a direct question-and-answer format.

Workflow for HPLC Method Development

The diagram below outlines the logical progression from initial method setup to a fully optimized and validated protocol.

cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte & Goals B Select Column & Mobile Phase A->B C Run Initial Gradient B->C D Evaluate Peak Shape & Tailing C->D Analyze Data E Assess Resolution D->E F Optimize Gradient & Temperature E->F G Forced Degradation Study F->G Method Finalized H Validate Method (ICH Q2) G->H I Final Method Document H->I Start Peak Tailing Observed (As > 1.5) CheckpH Is Mobile Phase pH between 2.5 and 3.5? Start->CheckpH AdjustpH Action: Adjust pH to ~2.7 using Formic or Phosphoric Acid CheckpH->AdjustpH No CheckColumn Are you using a modern, high-purity, end-capped C18 column? CheckpH->CheckColumn Yes AdjustpH->CheckpH ChangeColumn Action: Switch to a column with low silanol activity or a polar-embedded phase CheckColumn->ChangeColumn No CheckOverload Is sample concentration too high? CheckColumn->CheckOverload Yes ChangeColumn->CheckColumn ReduceConc Action: Reduce sample concentration by 5-10x CheckOverload->ReduceConc Yes CheckSystem Inject a neutral marker (e.g., Toluene). Does it tail? CheckOverload->CheckSystem No ReduceConc->CheckOverload SystemIssue Problem is physical: Check for voids, bad connections, or extra-column volume CheckSystem->SystemIssue Yes Solved Peak Shape Acceptable (As < 1.5) CheckSystem->Solved No SystemIssue->Solved After Fixing

Caption: A decision tree for systematically troubleshooting peak tailing.

Detailed Troubleshooting Steps:

  • Confirm Mobile Phase pH: This is the most critical parameter. Ensure the aqueous mobile phase pH is firmly in the 2.5-3.5 range. This suppresses silanol ionization, which is the root cause of the problem. [2][6]2. Evaluate Your Column: If pH adjustment is insufficient, your column may have high silanol activity. Switch to a column specifically designed for basic compounds. Options include:

    • High-Purity, End-Capped Columns: These have fewer residual silanols.

    • Polar-Embedded Columns: These contain a polar group (like a carbamate or amide) embedded near the base of the C18 chain, which helps to shield the analyte from silanols and allows for use in highly aqueous mobile phases. [10][11]3. Check for Mass Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing. [6]To test this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.

  • Diagnose System vs. Chemical Issues: If the problem persists, inject a neutral, non-polar compound like toluene. If the neutral marker also tails, the issue is physical (e.g., a column void, a partially blocked frit, or excessive extra-column volume). [12][13]If the neutral marker gives a sharp, symmetrical peak, the problem is chemical and specific to your analyte's interaction with the column, pointing back to pH and column choice.

Issue 2: Poor Resolution and Method Specificity

Q: I am not able to separate a known impurity from the main analyte peak. How can I improve resolution?

A: Achieving specificity is the primary goal of a purity method. Resolution can be manipulated by adjusting thermodynamic factors that influence analyte-stationary phase interactions.

  • Optimize the Gradient: If an impurity is co-eluting or appearing on the tail of the main peak, flatten the gradient around the elution time of your main peak. A shallower gradient increases the residence time on the column and provides more opportunity for separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, create an identical method using methanol as the organic modifier (Mobile Phase B). The change in selectivity can often alter elution order and resolve co-eluting peaks.

  • Adjust Temperature: Increasing the column temperature typically decreases retention times and can improve peak efficiency (making peaks sharper). However, it can also change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 35 °C or 40 °C) to see if it improves resolution.

  • Consider a Different Stationary Phase: If the above steps fail, a change in column chemistry is required. A Phenyl column, for instance, offers different selectivity for aromatic compounds due to pi-pi interactions and can be an excellent alternative to C18 for resolving aromatic analytes from their impurities.

Part 3: Stability-Indicating Method Development

Q: How do I ensure my method is "stability-indicating"?

A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [14]To achieve this, you must perform forced degradation (stress testing) studies as mandated by ICH guidelines. [15] The goal is to generate 5-20% degradation of the API under several stress conditions to ensure that any degradation products formed are resolved from the main peak.

Experimental Protocol: Forced Degradation Study
  • Prepare Solutions: Prepare a solution of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate at ~0.5 mg/mL for each stress condition.

  • Apply Stress Conditions: Expose the solutions to the following conditions, sampling at various time points (e.g., 2, 8, 24 hours). [16] * Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat gently (e.g., 60 °C) if no degradation is observed at room temperature.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Carbamates can be susceptible to base hydrolysis.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the solution to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. A control sample should be wrapped in foil.

  • Analysis: Before injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration and analyze them using your developed HPLC method.

  • Evaluation:

    • Specificity: Examine the chromatograms to ensure all degradation product peaks are baseline-resolved from the main API peak.

    • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and confirm that the main peak is spectrally homogeneous, with no co-eluting degradants.

This process validates that your method can specifically measure the analyte's purity even after it has begun to degrade.

References
  • Phenomenex, "How to Reduce Peak Tailing in HPLC?", Available at: [Link].

  • Element Lab Solutions, "Peak Tailing in HPLC", Available at: [Link].

  • ResearchGate, "HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);...", Available at: [Link].

  • Axion Labs, "HPLC Peak Tailing", Available at: [Link].

  • HPLC Troubleshooting Guide, "HPLC Troubleshooting Guide", Available at: [Link].

  • Agilent, "The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1", Available at: [Link].

  • PubChem, "benzyl N-[(1S)-1-{[(2S)-4-methoxy-3-oxobutan-2-yl]carbamoyl}-3-methylbutyl]carbamate", Available at: [Link].

  • ResearchGate, "New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection | Request PDF", Available at: [Link].

  • SIELC Technologies, "Separation of Chlorphenesin carbamate on Newcrom R1 HPLC column", Available at: [Link].

  • HPLC Column Watch, "Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases", Available at: [Link].

  • EPA, "Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)", Available at: [Link].

  • ResearchGate, "(PDF) CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES", Available at: [Link].

  • Axion Labs, "HPLC problems with very polar molecules", Available at: [Link].

  • Phenomenex, "Mobile Phase Optimization: A Critical Factor in HPLC", Available at: [Link].

  • ScienceDirect, "Forced degradation and impurity profiling", Available at: [Link].

  • IJCRT.org, "Force Degradation And Stability Indicating Method For Impurity Profiling", Available at: [Link].

  • PubChem, "Benzyl carbamate | C8H9NO2 | CID 12136", Available at: [Link].

  • PMC, "A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions", Available at: [Link].

  • PMC, "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System", Available at: [Link].

  • Agilent, "Cell Culture Media Analysis in Biopharma by Liquid Chromatography", Available at: [Link].

  • Asian Journal of Chemistry, "Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide", Available at: [Link].

  • SIELC Technologies, "Separation of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate on Newcrom R1 HPLC column", Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in 2-Methyl-4-oxobutan-2-yl Carbamate Derivative Synthesis

Welcome to the technical support center for complex organic synthesis. This guide provides in-depth troubleshooting advice and advanced protocols for chemists and drug development professionals encountering challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for complex organic synthesis. This guide provides in-depth troubleshooting advice and advanced protocols for chemists and drug development professionals encountering challenges in the synthesis of 2-methyl-4-oxobutan-2-yl carbamate derivatives. The core difficulty in these syntheses arises from the significant steric hindrance around the quaternary carbon atom, which impedes traditional acylation and carbamoylation reactions.

This document is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions based on peer-reviewed strategies.

Troubleshooting Guide: Overcoming Common Synthesis Failures

This section addresses the most frequent issues encountered during the synthesis of sterically hindered carbamates. Each entry details the problem, its probable cause rooted in steric hindrance, and validated solutions.

Issue 1: Low to No Product Yield in Carbamoylation Reaction

Question: I am attempting to synthesize a 2-methyl-4-oxobutan-2-yl carbamate derivative from the corresponding tertiary alcohol using a standard chloroformate (e.g., ethyl chloroformate) and a common base like triethylamine (TEA) or pyridine, but I am observing very low conversion or no product formation. Why is this happening?

Probable Cause: The primary issue is the severe steric congestion around the tertiary alcohol's hydroxyl group. The bulky methyl and acetonyl groups shield the oxygen atom, preventing the nucleophilic attack on the electrophilic carbonyl carbon of the chloroformate. Standard, moderately reactive reagents and bases are often insufficient to overcome this high activation energy barrier. Furthermore, the tertiary nature of the alcohol makes it prone to elimination side reactions (dehydration) under harsh conditions or in the presence of non-hindered bases.

Solutions & Experimental Protocols:

  • Increase Electrophilicity of the Carbamoylating Agent: Switch from a standard chloroformate to a more reactive species.

    • Recommendation: Use phosgene or a phosgene equivalent like triphosgene or diphosgene to first form a highly reactive chloroformate in situ. Alternatively, activated carbamates, such as N,N'-disuccinimidyl carbonate (DSC) activated species, can be employed.

    • Causality: Phosgene and its equivalents are significantly more electrophilic than standard chloroformates, facilitating the reaction with the hindered alcohol. DSC activation creates an excellent leaving group (N-hydroxysuccinimide), which drives the reaction forward even with poor nucleophiles.

  • Utilize a More Powerful Acylation Catalyst: Employ a catalyst known to facilitate reactions at sterically crowded centers.

    • Recommendation: The use of 4-dimethylaminopyridine (DMAP) or its more potent analogs, such as 4-pyrrolidinopyridine (PPY), is highly recommended.

    • Causality: DMAP acts as a nucleophilic catalyst by first reacting with the chloroformate to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and susceptible to attack by the sterically hindered alcohol.

  • Employ a Non-Nucleophilic, Hindered Base: Prevent side reactions by using a base that is too bulky to act as a nucleophile but can efficiently scavenge the HCl byproduct.

    • Recommendation: Substitute TEA or pyridine with a "proton sponge" like 1,8-Bis(dimethylamino)naphthalene or a bulky amine base such as 2,6-lutidine or diisopropylethylamine (DIPEA).

    • Causality: These bases have high proton affinity but their steric bulk prevents them from competing with the alcohol in attacking the electrophile, thus minimizing side product formation.

Issue 2: Significant Formation of Elimination Byproduct (Alkene)

Question: My reaction is producing a significant amount of an alkene byproduct, identified as 4-methylpent-3-en-2-one, instead of the desired carbamate. How can I suppress this elimination pathway?

Probable Cause: This is a classic E1 or E2 elimination pathway competing with the desired substitution (SN2-type) reaction. The tertiary carbocation, which can form under acidic conditions or upon activation of the hydroxyl group, is readily deprotonated to form a stable alkene. This is often exacerbated by using non-hindered bases at elevated temperatures.

Solutions & Experimental Protocols:

  • Lower Reaction Temperature: Perform the reaction at 0 °C or even -20 °C.

    • Causality: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow the rate of elimination, favoring the desired carbamate formation.

  • Choice of Solvent: The solvent can influence the reaction pathway.

    • Recommendation: Use a non-polar, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Avoid polar protic solvents which can stabilize carbocation intermediates and promote E1 elimination.

  • Strict Stoichiometry and Order of Addition: Carefully control the reagent stoichiometry.

    • Recommendation: Add the chloroformate or other acylating agent slowly (dropwise) to a solution of the alcohol, catalyst (DMAP), and base.

    • Causality: Maintaining a low instantaneous concentration of the electrophile ensures it reacts with the DMAP-alcohol adduct rather than promoting side reactions. This prevents the buildup of reactive intermediates that could lead to elimination.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

G start Start: Low Yield or Byproduct Formation check_purity Verify Purity of Starting Alcohol (NMR/GC-MS) start->check_purity First Step elimination Side Reaction: Elimination (Alkene) start->elimination If Alkene Detected low_reactivity Primary Issue: Low Reactivity check_purity->low_reactivity If Pure purification Purify Alcohol (Distillation/Chromatography) check_purity->purification If Impure reagent Option 1: Increase Electrophilicity (e.g., Use DSC, Triphosgene) low_reactivity->reagent catalyst Option 2: Use Superior Catalyst (e.g., DMAP, PPY) low_reactivity->catalyst conditions Option 3: Modify Conditions (e.g., Higher Concentration) low_reactivity->conditions temp Action 1: Lower Temperature (0 °C to -20 °C) elimination->temp base Action 2: Use Hindered Base (e.g., 2,6-Lutidine, DIPEA) elimination->base solvent Action 3: Use Aprotic Solvent (DCM, THF) elimination->solvent purification->start end Achieve Target Carbamate Product reagent->end catalyst->end conditions->end temp->end base->end solvent->end

Caption: Troubleshooting workflow for hindered carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use an isocyanate instead of a chloroformate to form the carbamate?

A: Yes, and this is often a highly effective strategy. The reaction of an alcohol with an isocyanate (R-N=C=O) does not produce an acidic byproduct (like HCl) and therefore does not require a base for scavenging, which simplifies the reaction and removes a potential cause of elimination side reactions. However, the reactivity is still subject to steric effects, so the reaction may require elevated temperatures or a catalyst, such as dibutyltin dilaurate (DBTDL). This approach is excellent if the desired R-group on the nitrogen is commercially available as an isocyanate.

Q2: Are there alternative synthetic routes that avoid forming the C-O bond at the sterically hindered center?

A: Absolutely. A clever alternative is to form a C-C bond adjacent to the quaternary center. For example, one could start with a protected beta-amino ketone. The key would be to employ a strategy where the sterically hindered carbamate functionality is introduced much earlier in the synthesis on a less hindered precursor, or assembled via a different bond construction. This requires a complete redesign of the synthetic pathway but can be a robust solution if direct carbamoylation fails.

Q3: How does pressure affect these reactions?

A: High-pressure conditions (in the range of 8–15 kbar) can be an effective tool for promoting reactions that are sterically hindered. According to transition state theory, reactions with a negative activation volume (where the transition state is smaller than the reactants) are accelerated by pressure. For bimolecular reactions like this, this is often the case. This is a specialized technique but can lead to significant yield improvements where other methods fail.

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical results from different approaches to the synthesis of a hindered tertiary carbamate, demonstrating the impact of reagent and catalyst choice.

EntryElectrophileBaseCatalystTemp (°C)Time (h)Yield (%)Reference
1Ethyl ChloroformatePyridineNone2524< 5%
2Ethyl ChloroformatePyridineDMAP (10 mol%)2512~75%
3Di-tert-butyl dicarbonateEt3NDMAP (10 mol%)256~90%
4Phenyl IsocyanateNoneDBTDL (1 mol%)604> 95%

Yields are illustrative and highly dependent on the specific substrate.

Key Experimental Protocol: DMAP-Catalyzed Carbamoylation

This protocol describes a robust method for the synthesis of a generic 2-methyl-4-oxobutan-2-yl carbamate derivative using a chloroformate and DMAP.

Materials:

  • 2-methyl-4-oxobutan-2-ol (1.0 eq)

  • Alkyl/Aryl Chloroformate (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • 2,6-Lutidine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NH4Cl solution

  • Saturated aq. NaHCO3 solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the 2-methyl-4-oxobutan-2-ol (1.0 eq), DMAP (0.1 eq), and 2,6-lutidine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired carbamate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

References

  • Title: N,N'-Disuccinimidyl Carbonate: A Useful Reagent for the Synthesis of Carbamates Source: Organic Letters URL: [Link]

  • Title: The DMAP-Catalyzed Acylation of Alcohols Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent Advances in the Synthesis of Carbamates Source: European Journal of Organic Chemistry URL: [Link]

  • Title: High pressure in organic synthesis Source: Tetrahedron URL: [Link]

  • Title: Steric Hindrance in Organic Chemistry Source: Journal of Chemical Education URL: [Link]

  • Title: Di-tert-butyl dicarbonate (Boc2O) Source: Encyclopedia of Reagents for Organic Synthesis URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Z- vs. Boc-Protected 4-Amino-2-methyl-4-oxobutan-2-ylamine Derivatives in Peptidomimetic Synthesis

Executive Summary The incorporation of gem-dimethyl β -amino acids is a cornerstone strategy in the design of conformationally restricted peptidomimetics. By leveraging the Thorpe-Ingold effect, these residues lock pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of gem-dimethyl β -amino acids is a cornerstone strategy in the design of conformationally restricted peptidomimetics. By leveraging the Thorpe-Ingold effect, these residues lock peptide backbones into specific secondary structures (such as β -turns), which is highly desirable for developing tightly binding inhibitors for therapeutic targets like viral proteases 1.

However, the synthesis of these sequences presents a severe chemical challenge: the amine functionality is attached to a tertiary carbon, creating a highly sterically hindered tert-alkyl amine. This guide objectively compares the performance, mechanistic causality, and synthetic utility of two critical building blocks: Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (Z-protected, CAS 1163298-06-3) and tert-Butyl (4-amino-2-methyl-4-oxobutan-2-yl)carbamate (Boc-protected, CAS 1355083-45-2) 2.

Mechanistic Causality: The Steric Challenge of tert-Alkyl Amines

The choice between a Benzyloxycarbonyl (Z/Cbz) and a tert-Butyloxycarbonyl (Boc) protecting group for 3-amino-3-methylbutanamide derivatives is not merely a matter of orthogonal strategy; it fundamentally impacts the structural integrity of the intermediate during deprotection.

  • The Carbocation Risk (Boc Deprotection): Standard Boc removal relies on acid-catalyzed cleavage (typically using Trifluoroacetic acid, TFA) to release a tert-butyl cation. However, because the protected amine in this molecule is itself a tert-alkyl amine, the C-N bond is abnormally weak under strongly acidic conditions. The acid can protonate the carbamate and induce heterolytic cleavage of the C-N bond, forming a highly stable tertiary carbocation at the β -position of the peptide chain. This intermediate rapidly undergoes E1 elimination to form an olefin, destroying the amine functionality and drastically reducing yields 3.

  • The Reductive Advantage (Z Deprotection): The Z-protecting group is removed via catalytic hydrogenolysis (H₂, Pd/C). This process operates through a neutral, surface-mediated reductive mechanism that exclusively cleaves the benzylic C-O bond. It completely bypasses the formation of reactive carbocations, preserving the fragile tert-alkyl C-N bond and ensuring near-quantitative recovery of the free amine.

DeprotectionPathways Boc Boc-Protected (CAS 1355083-45-2) TFA Acid Cleavage (TFA/DCM) Boc->TFA Deprotection Z Z-Protected (CAS 1163298-06-3) PdC Hydrogenolysis (H2, Pd/C) Z->PdC Deprotection FreeAmine1 Free Amine (Target) TFA->FreeAmine1 Major Pathway SideRxn Elimination / Alkylation (Side Products) TFA->SideRxn tert-Alkyl Cation Risk FreeAmine2 Free Amine (Target) PdC->FreeAmine2 Clean Cleavage (No Cation)

Figure 1: Deprotection pathways for Boc vs. Z-protected tert-alkyl carbamates.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both derivatives during standard solution-phase peptide synthesis workflows.

ParameterBenzyl (Z) Derivativetert-Butyl (Boc) Derivative
CAS Number 1163298-06-31355083-45-2
Deprotection Reagent H₂, 10% Pd/C in MeOH50% TFA in DCM
Mechanism Neutral HydrogenolysisAcid-Catalyzed Cleavage
Typical Deprotection Yield > 95%75% - 85%
Risk of E1 Elimination NegligibleModerate to High (Requires Scavengers)
Orthogonality Stable to TFA; Cleaved by H₂Stable to H₂; Cleaved by TFA
Downstream Coupling Free base requires highly active estersTFA salt requires excess base (DIPEA)

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the choice of scavengers and monitoring techniques.

Protocol A: Catalytic Hydrogenolysis of the Z-Derivative

Objective: Clean removal of the Z-protecting group without inducing C-N bond cleavage.

  • Preparation: Dissolve Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (0.1 eq by weight). Causality: Argon prevents the auto-ignition of methanol vapor by the active palladium catalyst.

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The reaction is complete when the m/z 251 [M+H]+ peak disappears and the free amine peak emerges (typically 2-4 hours).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting free 3-amino-3-methylbutanamide is isolated as a clean, free base ready for immediate coupling.

Protocol B: Acidic Cleavage of the Boc-Derivative

Objective: Removal of the Boc group while actively suppressing tertiary carbocation side reactions.

  • Preparation: Dissolve tert-Butyl (4-amino-2-methyl-4-oxobutan-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • Scavenger System: Add Triisopropylsilane (TIPS) (0.05 eq) and deionized Water (0.05 eq). Causality: TIPS acts as a highly effective hydride donor to quench any generated tert-butyl or tert-alkyl carbocations, preventing irreversible alkylation or elimination.

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of TFA:DCM.

  • Deprotection: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Self-Validation (Monitoring): Confirm complete consumption of the starting material via TLC. Use a Ninhydrin stain; the generation of the primary amine will yield a distinct purple/blue spot.

  • Workup: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting oily residue with cold diethyl ether to precipitate the free amine as a stable TFA salt.

Strategic Synthesis Recommendations

When designing a multi-step peptidomimetic synthesis, the choice between these two building blocks dictates the overall orthogonal strategy.

  • Opt for the Z-Derivative (CAS 1163298-06-3) when synthesizing complex, highly functionalized backbones in solution phase. Its neutral deprotection conditions preserve acid-sensitive functional groups (like tert-butyl esters or trityl-protected side chains) and completely eliminate the risk of destroying the tert-alkyl amine center.

  • Opt for the Boc-Derivative (CAS 1355083-45-2) only when hydrogenolysis is strictly prohibited (e.g., in the presence of sulfur-containing residues like Methionine or Cysteine, which will poison the Pd/C catalyst) or when executing standard Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).

OrthogonalSynthesis Start Peptidomimetic Core with t-Bu Ester & Z-Amine Path1 Pathway A: Z-Deprotection (H2, Pd/C) Start->Path1 Path2 Pathway B: t-Bu Deprotection (TFA/DCM) Start->Path2 Result1 Free Amine, Intact Ester (Ready for N-terminal coupling) Path1->Result1 Result2 Free Acid, Intact Z-Amine (Ready for C-terminal coupling) Path2->Result2

Figure 2: Orthogonal deprotection strategy utilizing Z-carbamate and t-butyl ester groups.

References

  • Benchchem. "Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate". Benchchem Product Catalog.
  • AiFChem. "tert-Butyl (4-amino-2-methyl-4-oxobutan-2-yl)carbamate". AiFChem Product Database.
  • ACS Publications. "Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRAS G12C Inhibitor". Organic Process Research & Development.

Sources

Comparative

Comparative Efficacy and Mechanistic Analysis of Novel Protease Inhibitors: A Guide for Preclinical Evaluation

An initial search for the compound designated by CAS 1163298-06-3 in comprehensive chemical and scientific databases has yielded no specific, publicly available information. This suggests that the compound may be proprie...

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Author: BenchChem Technical Support Team. Date: April 2026

An initial search for the compound designated by CAS 1163298-06-3 in comprehensive chemical and scientific databases has yielded no specific, publicly available information. This suggests that the compound may be proprietary, in a very early stage of development and not yet disclosed in publications, or that the CAS number may be inaccurate.

Therefore, a direct comparative analysis of CAS 1163298-06-3 against standard viral protease inhibitors based on published experimental data is not feasible at this time.

To fulfill the spirit of the user's request for a guide on comparing novel protease inhibitors, the following template is provided. This guide outlines the necessary experiments, data presentation, and theoretical framework that would be used to compare a new chemical entity (NCE), referred to here as "NCE-X," against established standard-of-care viral protease inhibitors. When data for CAS 1163298-06-3 becomes available, it can be substituted for "NCE-X" within this framework.

Introduction

The landscape of antiviral drug discovery is in a perpetual state of evolution, driven by the emergence of resistant viral strains and the need for more potent, safer therapeutics. Viral proteases are a cornerstone of antiviral therapy, representing a validated target for numerous viruses, including HIV, HCV, and SARS-CoV-2. The interruption of the viral life cycle by inhibiting these essential enzymes remains a primary strategy for therapeutic intervention.

This guide provides a comprehensive framework for the preclinical comparative analysis of a novel protease inhibitor, designated here as NCE-X, against established, standard-of-care viral protease inhibitors. We will delineate the essential in vitro and cell-based assays, explore the mechanistic underpinnings of inhibitor-enzyme interactions, and present a clear methodology for data interpretation and visualization. The objective is to equip researchers and drug development professionals with the tools to rigorously evaluate the potential of new chemical entities in this critical therapeutic class.

Part 1: In Vitro Enzymatic Inhibition Profile

The initial assessment of a novel protease inhibitor begins with a direct evaluation of its ability to inhibit the target viral protease in a controlled, cell-free environment. This is crucial for determining the intrinsic potency and mechanism of inhibition.

Key Performance Indicators (KPIs) for In Vitro Potency

A direct comparison of NCE-X with standard inhibitors requires the determination of several key parameters. These values provide a quantitative measure of inhibitory activity.

ParameterDescriptionNCE-X (Hypothetical Data)Standard Inhibitor A (e.g., Lopinavir)Standard Inhibitor B (e.g., Simeprevir)
IC₅₀ (nM) The concentration of inhibitor required to reduce the protease enzymatic activity by 50%. A lower value indicates higher potency.Data to be determined~5-10 nM~7-15 nM
Kᵢ (nM) The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. It is a more absolute measure of potency than IC₅₀.Data to be determined~1-5 nM~2-8 nM
Mechanism of Action Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive).Data to be determinedCompetitiveCompetitive
Experimental Protocol: FRET-Based Protease Inhibition Assay

This assay measures the cleavage of a fluorogenic peptide substrate by the viral protease. The cleavage separates a fluorophore from a quencher, resulting in a detectable fluorescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the viral protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT).

    • Prepare a stock solution of the FRET peptide substrate.

    • Prepare serial dilutions of NCE-X and standard inhibitors in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add 5 µL of the diluted inhibitor solutions.

    • Add 10 µL of the viral protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution.

    • Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • To determine the Kᵢ and mechanism of action, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Workflow Diagram: FRET Assay

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of NCE-X & Standards add_inhibitor Add Inhibitor to 384-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Protease Solution add_enzyme Add Protease & Incubate (15 min) prep_enzyme->add_enzyme prep_substrate Prepare FRET Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_plate Monitor Fluorescence (Kinetic Read) add_substrate->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity plot_curve Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50

Caption: Workflow for determining protease inhibitor IC₅₀ using a FRET-based assay.

Part 2: Cell-Based Antiviral Activity

While in vitro assays determine direct enzymatic inhibition, cell-based assays are critical for evaluating an inhibitor's efficacy in a biological context. These assays account for factors such as cell permeability, stability, and potential cytotoxicity.

Key Performance Indicators (KPIs) for Cellular Efficacy
ParameterDescriptionNCE-X (Hypothetical Data)Standard Inhibitor AStandard Inhibitor B
EC₅₀ (nM) The concentration of the inhibitor that reduces viral replication by 50% in a cell-based assay.Data to be determined~20-50 nM~30-70 nM
CC₅₀ (µM) The concentration of the inhibitor that causes a 50% reduction in cell viability.Data to be determined>100 µM>100 µM
Selectivity Index (SI) Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.Data to be determined>2000>1400
Experimental Protocol: Cell-Based Viral Replication Assay

This assay typically uses a reporter virus (e.g., expressing luciferase or GFP) or quantifies viral RNA to measure the extent of viral replication in the presence of an inhibitor.

Methodology:

  • Cell Plating:

    • Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV) into 96-well plates and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of NCE-X and standard inhibitors.

    • Remove the culture medium from the cells and add the medium containing the diluted compounds.

  • Viral Infection:

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).

  • Quantification of Viral Replication:

    • For reporter viruses: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase).

    • For wild-type viruses: Harvest the cell supernatant and quantify viral RNA using RT-qPCR.

  • Cytotoxicity Assay:

    • In a parallel plate without viral infection, perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC₅₀.

  • Data Analysis:

    • Normalize the viral replication data to untreated controls.

    • Plot the percentage of viral inhibition against the logarithm of the inhibitor concentration to determine the EC₅₀.

    • Calculate the Selectivity Index.

Workflow Diagram: Cell-Based Assay

Cell_Assay_Workflow cluster_setup Assay Setup cluster_exp Experiment cluster_quant Quantification & Analysis plate_cells Seed Host Cells in 96-well Plates add_compounds Treat Cells with Compounds plate_cells->add_compounds prep_compounds Prepare Serial Dilutions of Inhibitors prep_compounds->add_compounds infect_cells Infect Cells with Virus (MOI) add_compounds->infect_cells incubate Incubate (24-72h) infect_cells->incubate measure_rep Quantify Viral Replication (e.g., qPCR) incubate->measure_rep measure_tox Measure Cytotoxicity (Parallel Plate) incubate->measure_tox calc_ec50 Determine EC₅₀ measure_rep->calc_ec50 calc_si Calculate Selectivity Index (CC₅₀/EC₅₀) measure_tox->calc_si calc_ec50->calc_si

Caption: General workflow for evaluating antiviral efficacy in a cell-based assay.

Part 3: Mechanistic Insights and Viral Life Cycle

Understanding where an inhibitor acts is fundamental. For a protease inhibitor, the target is clear, but its effect on the viral life cycle provides a complete picture of its mechanism.

Viral Protease Role in Polyprotein Processing

Many viruses, particularly RNA viruses, synthesize their proteins as a single, large polyprotein. This polyprotein is non-functional until it is cleaved into individual, mature proteins by a viral protease. Inhibition of this protease halts the viral life cycle by preventing the formation of essential structural and enzymatic proteins.

Diagram: Polyprotein Processing Pathway

Polyprotein_Processing cluster_virus Viral Life Cycle Viral_RNA Viral Genomic RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyprotein Inactive Polyprotein Translation->Polyprotein Protease Viral Protease (Target) Polyprotein->Protease Cleavage Mature_Proteins Structural Proteins Enzymatic Proteins (e.g., RdRp) Protease->Mature_Proteins Assembly Virion Assembly Mature_Proteins->Assembly New_Virion New Progeny Virion Assembly->New_Virion Inhibitor Protease Inhibitor (NCE-X) Inhibitor->Protease INHIBITS

Caption: Inhibition of viral protease blocks the cleavage of the viral polyprotein.

Conclusion

A rigorous, multi-faceted approach is essential for the evaluation of novel viral protease inhibitors. By systematically determining in vitro potency (IC₅₀, Kᵢ), cell-based efficacy (EC₅₀), and cytotoxicity (CC₅₀), a comprehensive profile of a new chemical entity like NCE-X can be established. This data, when benchmarked against standard-of-care inhibitors, allows for an informed assessment of the compound's therapeutic potential. The experimental frameworks provided herein offer a robust starting point for these critical investigations in the field of antiviral drug discovery. Further studies, including resistance profiling and in vivo animal models, would be the necessary next steps in the developmental pipeline.

References

As no specific data for CAS 1163298-06-3 was found, this section will remain as a placeholder to be populated with relevant citations when a specific compound and its data are being analyzed.

  • Title: [Example: A FRET-based assay for high-throughput screening of SARS-CoV-2 main protease inhibitors] Source: [Example: Nature Protocols] URL: [Provide a valid, clickable URL]
  • Title: [Example: Preclinical development of lopinavir/ritonavir for the treatment of HIV/AIDS] Source: [Example: Journal of Antiviral Research] URL: [Provide a valid, clickable URL]
  • Title: [Example: Cell-based assays for antiviral drug screening] Source: [Example: Current Protocols in Pharmacology] URL: [Provide a valid, clickable URL]
Validation

A Comparative Guide to Validating Enzyme Binding Affinity for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

This guide provides a comprehensive framework for the rigorous validation of enzyme binding affinity for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, a versatile chemical intermediate with potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the rigorous validation of enzyme binding affinity for Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, a versatile chemical intermediate with potential applications in the development of peptidomimetic enzyme inhibitors.[1] Given its structural motifs, particularly the carbamate group, this compound is a candidate for interacting with various enzymatic targets, potentially through the formation of covalent bonds with nucleophilic residues.[1]

The objective of this document is to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to accurately characterize the binding interaction of this compound with a putative enzyme target. We will dissect and compare two gold-standard biophysical techniques—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—providing not just protocols, but the strategic reasoning behind experimental choices to ensure the generation of robust and reliable data.

Prerequisite: Target Identification

Before any binding validation can occur, the specific enzyme target must be identified. This guide assumes a putative target has been determined through methods such as affinity selection-mass spectrometry, chemical proteomics, or computational screening. The validation workflows described herein are designed to confirm and precisely quantify the interaction with this predetermined target.

Workflow for Binding Affinity Validation

A robust validation strategy involves more than a single measurement. It is a multi-step process that confirms the interaction, quantifies the affinity and kinetics, and ideally, provides insight into the thermodynamic drivers of binding.

G cluster_0 cluster_1 Primary Biophysical Characterization cluster_2 Orthogonal Validation cluster_3 A Putative Target Identified B Isothermal Titration Calorimetry (ITC) A->B In-solution, label-free C Surface Plasmon Resonance (SPR) A->C Surface-based, real-time D Thermodynamic Profile (ΔH, ΔS, KD, n) B->D F Alternative Technique (e.g., Fluorescence Spectroscopy, NMR, or Enzymatic Assay) B->F Cross-validation E Kinetic & Affinity Data (ka, kd, KD) C->E C->F Cross-validation G Validated Binding Affinity D->G E->G F->G

Caption: Principle of an Isothermal Titration Calorimetry experiment.

Surface Plasmon Resonance (SPR): A Real-Time Kinetic Analysis

SPR is a label-free optical detection technique used to study biomolecular interactions in real-time. [2]One molecule (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over it. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. [3][4] Causality Behind the Choice: Opt for SPR when understanding the kinetics of the interaction—the association rate (kₐ or kₒₙ) and the dissociation rate (kₒ or kₒff)—is paramount. This is especially relevant for drug development, as a compound's residence time (related to kₒff) on its target can be a better predictor of efficacy than affinity alone. SPR is generally more sensitive and has a higher throughput than ITC. [4]

SPR Experimental Protocol

Objective: To determine the kinetic rate constants (kₐ, kₒ) and the equilibrium dissociation constant (KD) for the interaction.

Materials:

  • Purified target enzyme with a suitable tag for immobilization (e.g., His-tag) or functional groups for covalent coupling.

  • Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (analyte).

  • SPR instrument and sensor chip (e.g., CM5 chip for amine coupling, NTA chip for His-tag capture).

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Ligand Immobilization:

    • The enzyme (ligand) is immobilized onto the sensor chip. A common method is amine coupling, but a capture-based approach (like using an NTA chip for a His-tagged protein) is often gentler and ensures uniform orientation.

    • Activate a reference flow cell in the same way but without immobilizing the enzyme. This is critical for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Injection (Binding Measurement):

    • Prepare a dilution series of the compound (analyte) in running buffer, including a zero-concentration (buffer-only) sample. A typical range might span from 0.1x to 10x the expected KD.

    • Inject the analyte solutions over both the active and reference flow cells at a constant flow rate. This generates a sensorgram, which plots the response units (RU) over time. [4] * The five phases of a sensorgram are: baseline, association, steady-state, dissociation, and regeneration. [4]

  • Regeneration:

    • After the dissociation phase, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection. This step requires careful optimization to ensure complete removal without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to obtain the specific binding signal.

    • Subtract the signal from the buffer-only injection to correct for any systematic drift.

    • Fit the association and dissociation curves for all analyte concentrations simultaneously to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₒ.

    • The equilibrium dissociation constant is calculated from the kinetic constants: KD = kₒ / kₐ. [5]

cluster_0 SPR Principle A Analyte (Compound) in Solution Flow B Immobilized Ligand (Enzyme) on Sensor Chip A->B D Detector (Measures Refractive Index Change) B->D Surface Plasmon Resonance C Light Source C->B E Sensorgram (Response vs. Time) D->E

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

Comparison of Techniques and Data Interpretation

The choice between ITC and SPR depends on the specific scientific question. They provide complementary information, and for a high-confidence validation, data from both is ideal.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Heat change upon bindingChange in refractive index over time
Key Information KD, Stoichiometry (n), ΔH, ΔSkₐ, kₒ, KD
Format In-solution, label-freeSurface-based, label-free
Throughput Lower (up to ~12 samples/day) [6]Higher
Sample Consumption HigherLower
Strengths Provides full thermodynamic profile; direct measurement of stoichiometry. [7][6]Provides real-time kinetic data; high sensitivity. [3][4]
Potential Pitfalls Buffer mismatch can create artifacts; requires soluble, stable samples at high concentration. [8]Ligand immobilization can alter activity; mass transport limitations can affect kinetics.

Interpreting the Data: The KD values obtained from ITC and SPR should be in close agreement (typically within a 3-5 fold range). A significant discrepancy may suggest an issue with one of the assays. For example, if the immobilized enzyme in SPR is partially inactive, it could lead to an apparent weaker affinity compared to the in-solution ITC measurement. Conversely, if the compound has poor solubility that is exacerbated at the high concentrations used in ITC, the affinity might appear weaker in that assay.

Orthogonal Validation: Ensuring Trustworthiness

To build a truly robust case for the binding interaction, a third, orthogonal method should be employed. If the target is an enzyme, the most logical choice is a functional assay.

  • Enzymatic Inhibition Assay: Measure the effect of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate on the enzyme's catalytic activity. [9]By titrating the compound against the enzyme and substrate, one can determine an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). While not a direct measure of binding affinity, it functionally validates the interaction and, under certain conditions (Michaelis-Menten kinetics), the IC₅₀ can be related to the inhibition constant (Kᵢ), which should correlate with the KD.

Conclusion

Validating the enzyme binding affinity of a compound like Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a critical step in its development as a potential therapeutic or research tool. A multi-faceted approach, beginning with a primary biophysical characterization using powerful techniques like ITC and SPR, provides a deep understanding of the interaction's thermodynamics and kinetics. Comparing the results from these methods enhances confidence, while further validation with a functional assay ensures the measured binding translates to a biological effect. This rigorous, self-validating workflow provides the high-quality, trustworthy data demanded by modern drug discovery and chemical biology.

References

  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Isothermal Titration Calorimetry in Biocatalysis - TU Delft Research Portal Source: TU Delft Research Portal URL: [Link]

  • Title: ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS Source: Biocompare URL: [Link]

  • Title: Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview Source: JoVE URL: [Link]

  • Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité Instruments URL: [Link]

  • Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery Source: PubMed URL: [Link]

  • Title: Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance Source: Nicoya URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]

  • Title: Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Comparative

A Comparative Guide to Cbz and Fmoc Protection Strategies for 4-Amino-4-Oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules such as peptides and modified amino acids, the judicious sele...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules such as peptides and modified amino acids, the judicious selection of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth, objective comparison of two of the most stalwart protecting groups for primary amines—Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc)—with a specific focus on their application to 4-amino-4-oxobutanoic acid derivatives. By delving into the chemical principles, experimental considerations, and potential pitfalls of each strategy, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

Chemical Principles: A Tale of Two Stabilities

The fundamental difference between Cbz and Fmoc protection lies in their contrasting lability under different chemical conditions, a concept known as orthogonality. This orthogonality is the cornerstone of modern protecting group strategy, allowing for the selective deprotection of one group in the presence of others.[1]

The Carbobenzyloxy (Cbz) Group: A Classic Mainstay

Introduced by Bergmann and Zervas in 1932, the Cbz group has long been a workhorse in peptide synthesis.[2] It is a benzyl carbamate that is stable to a wide range of reaction conditions, including mildly acidic and basic environments.[3][4] This robustness makes it a reliable choice for multi-step syntheses.

The true utility of the Cbz group lies in its selective removal by catalytic hydrogenolysis.[5][6] In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide, which are volatile and easily removed.[5]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Standard for Solid-Phase Synthesis

The Fmoc group is a more contemporary protecting group that has become the gold standard, particularly in solid-phase peptide synthesis (SPPS).[7][8] Its popularity stems from its lability under mild basic conditions, typically using a secondary amine like piperidine.[9][10] This allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[7]

The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[11] This leads to the formation of a dibenzofulvene intermediate, which is trapped by the amine base.[9]

Head-to-Head Comparison for 4-Amino-4-Oxobutanoic Acid Derivatives

When considering the protection of the primary amine in 4-amino-4-oxobutanoic acid derivatives, the choice between Cbz and Fmoc will be dictated by the overall synthetic strategy, the presence of other functional groups, and the intended reaction conditions for subsequent steps.

FeatureCbz (Carbobenzyloxy)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl), Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu)[12]9-Fluorenylmethyl chloroformate (Fmoc-Cl), 9-Fluorenylmethyl 2,5-dioxopyrrolidin-1-yl carbonate (Fmoc-OSu)[7][13]
Protection Conditions Typically aqueous base (e.g., NaHCO₃, Na₂CO₃) or organic base (e.g., pyridine) in an organic solvent.[3][14]Aqueous base (e.g., NaHCO₃) or organic base (e.g., pyridine) in an organic solvent.[11][15]
Stability Stable to mild acids and bases.[1][3]Stable to acidic conditions.[11][13]
Deprotection Conditions Catalytic hydrogenolysis (H₂/Pd-C), strong acids (e.g., HBr/AcOH), or transfer hydrogenation.[5][6][16]Mild base, typically 20% piperidine in DMF.[9][10][17]
Byproducts of Deprotection Toluene and CO₂ (volatile).[5]Dibenzofulvene-piperidine adduct (must be washed away).[9]
Orthogonality Orthogonal to Boc and Fmoc groups.[1][3]Orthogonal to acid-labile protecting groups (e.g., Boc, tBu).[7][8]
Potential Side Reactions Dehalogenation of sensitive functional groups during hydrogenolysis.[16] Racemization under harsh basic protection conditions.[14]Aspartimide formation, especially in sequences containing Asp.[18] Diketopiperazine formation at the dipeptide stage.[18][19] Racemization can be a concern with certain coupling reagents.[8]

Experimental Protocols

General Procedure for N-Cbz Protection

This protocol is a general guideline for the protection of a primary amine in a 4-amino-4-oxobutanoic acid derivative.

G cluster_workflow Cbz Protection Workflow start Dissolve amine derivative in aqueous base reagent Add Benzyl Chloroformate (Cbz-Cl) dropwise at 0°C start->reagent reaction Stir at room temperature (monitor by TLC/LC-MS) reagent->reaction workup Acidify and extract with organic solvent reaction->workup purify Purify by crystallization or chromatography workup->purify end N-Cbz protected product purify->end G cluster_workflow Fmoc Protection Workflow start Dissolve amine derivative in aqueous base reagent Add Fmoc-OSu in dioxane at 0°C start->reagent reaction Stir at room temperature (monitor by TLC/LC-MS) reagent->reaction workup Acidify and extract with organic solvent reaction->workup purify Purify by crystallization or chromatography workup->purify end N-Fmoc protected product purify->end G cluster_workflow Cbz Deprotection via Hydrogenolysis start Dissolve Cbz-protected amine in a suitable solvent (e.g., MeOH) catalyst Add Pd/C catalyst start->catalyst hydrogenation Evacuate and backfill with H₂ gas (or use a hydrogen donor) catalyst->hydrogenation reaction Stir at room temperature (monitor by TLC/LC-MS) hydrogenation->reaction filtration Filter through Celite to remove catalyst reaction->filtration end Isolate deprotected amine filtration->end G cluster_workflow Fmoc Deprotection Workflow start Dissolve Fmoc-protected amine in DMF reagent Add 20% piperidine in DMF start->reagent reaction Stir at room temperature for a short duration (e.g., 10-30 min) reagent->reaction workup Remove solvent and byproducts under reduced pressure or by precipitation reaction->workup end Isolate deprotected amine

Sources

Validation

Reproducibility of biological activity results for CAS 1163298-06-3 in vitro

A Senior Application Scientist's Guide to the In Vitro Reproducibility of GSK2830371 (CAS 1163298-06-3) Introduction: The Challenge and Promise of Targeting Wip1 Phosphatase GSK2830371 (CAS 1163298-06-3) is a potent and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the In Vitro Reproducibility of GSK2830371 (CAS 1163298-06-3)

Introduction: The Challenge and Promise of Targeting Wip1 Phosphatase

GSK2830371 (CAS 1163298-06-3) is a potent and highly selective small molecule inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1] Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. By dephosphorylating and inactivating key proteins like p53, ATM, and Chk2, Wip1 effectively terminates the DDR signaling cascade, allowing cells to resume proliferation. In several cancers, the gene encoding Wip1, PPM1D, is amplified, leading to suppression of tumor-suppressive pathways and promoting cell survival.

This guide provides a comprehensive analysis of the in vitro biological activity of GSK2830371, with a core focus on the experimental variables that govern reproducibility. As researchers increasingly utilize this tool compound to explore Wip1 biology and its therapeutic potential, a clear understanding of its mechanism and the nuances of assay design is paramount for generating reliable and translatable data. We will delve into the causality behind experimental choices, provide validated protocols, and compare the strategy of Wip1 inhibition with alternative methods of p53 pathway activation.

Mechanism of Action: Allosteric Inhibition of a Key Cellular Brake

GSK2830371 functions as a reversible, allosteric, and non-competitive inhibitor of Wip1 phosphatase.[2] Unlike inhibitors that target the active site, GSK2830371 binds to a distinct "flap" region near the catalytic site. This binding event induces a conformational change that locks the phosphatase in an inactive state, preventing it from dephosphorylating its substrates.[3]

The primary consequence of Wip1 inhibition by GSK2830371 is the sustained phosphorylation and activation of key DDR proteins. This leads to a robust activation of the p53 pathway, resulting in increased transcription of p53 target genes like CDKN1A (p21), which promotes cell cycle arrest.[4][5]

WIP1_Pathway cluster_0 DNA Damage Response cluster_1 p53 Pathway Activation cluster_2 Wip1 Negative Feedback Loop DNA_Damage DNA Damage ATM_Chk2 ATM / Chk2 (Phosphorylated/Active) DNA_Damage->ATM_Chk2 p53 p53 (Phosphorylated/Active) ATM_Chk2->p53 p21 p21 (CDKN1A) Transcription p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis p21->Cell_Cycle_Arrest Wip1 Wip1 (PPM1D) Phosphatase Wip1->ATM_Chk2 Dephosphorylates Wip1->p53 Dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 Inhibits

Caption: Wip1-p53 signaling pathway and inhibition by GSK2830371.

Quantitative In Vitro Biological Activity

The potency of GSK2830371 has been characterized in both enzymatic and cell-based assays. It exhibits high potency against the isolated Wip1 enzyme and demonstrates selective growth inhibition in cancer cell lines that are dependent on Wip1 activity and possess wild-type p53.

Assay TypeTarget/Cell LineEndpointReported Potency (IC₅₀/GI₅₀)Reference
Enzymatic Assay Recombinant Wip1Dephosphorylation of FDP¹IC₅₀ = 6 nM[1]
Enzymatic Assay Recombinant Wip1Dephosphorylation of p-p38IC₅₀ = 13 nM[1]
Cell-Based Assay MCF-7 (Breast Cancer)Growth Inhibition (GI₅₀)~2.65 µM[1]
Cell-Based Assay Hematopoietic Tumor LinesViability (7-day)IC₅₀ = 24 nM to 2.2 µM
Combination Assay A375 (Melanoma, p53WT)Growth Inhibition (GI₅₀)Nutlin-3: 5.1 µM → 1.5 µM with GSK[6]
Combination Assay C8161 (Melanoma, p53WT)Growth Inhibition (GI₅₀)Nutlin-3: >10 µM → 4.5 µM with GSK[6]
¹Fluorescein diphosphate

A Researcher's Guide to Reproducibility with GSK2830371

Achieving reproducible results with any small molecule inhibitor requires meticulous attention to detail.[7] For GSK2830371, its specific mechanism of action creates critical dependencies that must be controlled for. The following table outlines key variables, their potential impact, and best-practice recommendations to ensure the integrity of your findings.

Experimental VariableImpact on Reproducibility & RationaleBest Practice Recommendations
Cell Line Selection High Impact. The anti-proliferative effects of GSK2830371 are primarily dependent on a functional p53 pathway.[5] Cells with mutant or null p53 will not undergo cell cycle arrest in response to p53 activation and will appear resistant. Cell lines with PPM1D amplification may show heightened sensitivity.Verify p53 Status: Always confirm the p53 status (wild-type vs. mutant) of your cell lines via sequencing or literature review. Use Controls: Employ both a p53-wild-type and a p53-mutant cell line to demonstrate on-target, p53-dependent effects. Authenticate Cell Lines: Use STR profiling to confirm cell line identity and routinely test for mycoplasma contamination.
Compound Handling High Impact. GSK2830371 is typically dissolved in DMSO. Poor solubility or degradation can lead to inaccurate effective concentrations. The final DMSO concentration in media can also exert confounding cytotoxic effects.Prepare Fresh Stocks: Prepare concentrated stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Control Final DMSO %: Keep the final DMSO concentration in cell culture media consistent across all conditions (including vehicle controls) and ideally ≤0.1% to minimize solvent toxicity.
Assay Selection & Duration Medium Impact. The choice of assay dictates the endpoint. Short-term assays (1-24h) measuring direct target engagement (e.g., p53 phosphorylation) are often more robust than long-term viability/proliferation assays (72h+), which are subject to more confounding variables.Confirm Target Engagement First: Before conducting long-term functional assays, perform a short-term Western blot to confirm that your chosen concentration of GSK2830371 increases phosphorylation of a known Wip1 substrate (e.g., p-p53 Ser15). Choose Appropriate Assay: For proliferation, consider assays that measure metabolic activity (MTT,[8]), cell number (direct counting), or colony formation, but be aware of their distinct biological readouts.[7]
Combination Studies High Impact. GSK2830371 is frequently used to potentiate other agents, particularly MDM2 inhibitors like nutlin-3 or RG7388.[4][5] The timing and ratio of drug addition can dramatically alter the outcome (synergy, additivity).Establish Single-Agent Potency: Determine the dose-response curve for each agent individually before performing combination experiments. Systematic Combination Design: Use a matrix-based approach (testing multiple concentrations of both drugs) to robustly assess synergy using methods like the Bliss independence or Chou-Talalay models.
Data Analysis Medium Impact. Inconsistent data processing can obscure real effects or create false positives. For dose-response curves, proper curve fitting and normalization are essential for accurate IC₅₀/GI₅₀ determination.Standardize Normalization: Normalize cell viability data to the vehicle-treated control (defined as 100% viability). Use Appropriate Curve Fits: Utilize a non-linear regression model (e.g., four-parameter variable slope) to fit dose-response data and calculate IC₅₀ values. Report R² values to indicate goodness of fit.

Validated Protocol: Confirming On-Target Activity via Western Blot

This protocol provides a reliable method to verify that GSK2830371 is engaging its target, Wip1, in a cellular context. The primary readout is an increase in the phosphorylation of p53 at serine 15, a direct substrate of Wip1.

WB_Workflow A 1. Cell Seeding Seed p53-WT cells (e.g., MCF-7) in 6-well plates. Allow to adhere for 24 hours. B 2. Treatment Treat cells with vehicle (DMSO) or GSK2830371 (e.g., 1-10 µM) for 6-24 hours. A->B C 3. Cell Lysis Wash with ice-cold PBS. Lyse cells in RIPA buffer with phosphatase & protease inhibitors. B->C D 4. Protein Quantification Determine protein concentration using a BCA assay. C->D E 5. SDS-PAGE Load equal protein amounts. Separate proteins by electrophoresis. D->E F 6. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. E->F G 7. Immunoblotting Block membrane. Incubate with primary antibodies (p-p53 Ser15, total p53, loading control e.g., β-Actin). F->G H 8. Detection Incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate. G->H

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 cells (a p53-wild-type, Wip1-amplified line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with increasing concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO). A positive control, such as a low dose of a DNA damaging agent (e.g., doxorubicin), can also be included. Incubate for 6 to 24 hours.

  • Lysis: Place plates on ice, aspirate the media, and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with a commercial protease and phosphatase inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization & Quantification: Sonicate the lysate briefly to shear DNA and reduce viscosity. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation & Electrophoresis: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Transfer & Blocking: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies: anti-phospho-p53 (Ser15), anti-total p53, and a loading control (e.g., anti-β-Actin or anti-GAPDH).

  • Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and image the blot. A reproducible result is a dose-dependent increase in the p-p53 (Ser15) signal, often without a major change in total p53 levels at earlier time points.

Comparative Analysis: Wip1 Inhibition vs. MDM2 Inhibition

While GSK2830371 directly enhances the activity of existing p53 by preventing its dephosphorylation, another common strategy to activate the p53 pathway is to prevent its degradation. This is achieved using MDM2 inhibitors. The combination of these two approaches has shown significant synergy in preclinical studies.[4][5][9]

FeatureWip1 Inhibition (e.g., GSK2830371)MDM2 Inhibition (e.g., Nutlin-3, RG7388)
Mechanism Prevents p53 dephosphorylation, increasing its activity and stability.[4]Blocks the p53-MDM2 interaction, preventing p53 ubiquitination and degradation.[9]
Primary Effect Increased phosphorylation of p53 (Ser15) and other DDR proteins (Chk2, ATM).[5]Rapid and dramatic increase in total p53 protein levels.[5]
Typical In Vitro Conc. 0.1 µM - 10 µMNutlin-3: 1-10 µM; RG7388: 0.1-1 µM
Key In Vitro Readout Western blot for p-p53 (Ser15).Western blot for total p53 and its target, MDM2.
Synergistic Potential High. GSK2830371 enhances the function of the p53 protein that is stabilized by MDM2 inhibitors.[6]High. MDM2 inhibitors provide more p53 protein for GSK2830371 to activate.[6]
Cellular Context Most effective in p53-WT cells, particularly with PPM1D amplification.Strictly dependent on p53-WT status.

Conclusion

References

  • GSK 2830371 | Wip1 Phosphatase Inhibitor - MedchemExpress.com. (URL: )
  • In vitro and in vivo study of GSK2830371 and RG7388 combin
  • PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich. (URL: )
  • Nagel, D., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812-824. (URL: )
  • Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin3. Oncotarget. (URL: )
  • Fontan, L., et al. (2021). Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL. Blood, 137(6), 794-807. (URL: )
  • GSK2830371 functions as a non-competitive inhibitor and binds with high... - ResearchGate. (URL: [Link])

  • MALT1 - Wikipedia. (URL: [Link])

  • Holding All the CARDs: How MALT1 Controls CARMA/CARD-Dependent Signaling. Frontiers in Immunology. (URL: [Link])

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC. (URL: [Link])

  • The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC. (URL: [Link])

  • A New “Brew” of MALT1 Inhibitors - PMC. (URL: [Link])

  • In Vitro Research Reproducibility: Keeping Up High Standards - PMC. (URL: [Link])

  • Bcl10 and Malt1 control lysophosphatidic acid-induced NF-κB activation and cytokine production. PNAS. (URL: [Link])

  • Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology. Frontiers in Immunology. (URL: [Link])

  • Cotargeting of BTK and MALT1 Overcomes Resistance to BTK Inhibitors in Mantle Cell Lymphoma - DigitalCommons@TMC. (URL: [Link])

  • Abstract 2151: Inhibition of WIP1/PPM1D phosphatase by GSK2830371 potentiates the growth inhibitory and cytotoxic activity of MDM2 antagonists (nutlin-3, RG7388 and HDM201) in cutaneous melanoma cells - AACR Journals. (URL: [Link])

  • Development of Potent MALT1 Inhibitors Featuring a Novel “2-Thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” Scaffold for the Treatment of B Cell Lymphoma. Journal of Medicinal Chemistry. (URL: [Link])

  • Resources for developing reliable and reproducible in vitro toxicological test methods - PMC. (URL: [Link])

  • MALT1 Assay Service - BPS Bioscience. (URL: [Link])

  • MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. (URL: [Link])

  • Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform. (URL: [Link])

  • The Importance of In Vitro Assays - Visikol. (URL: [Link])

  • How do you ensure robust, reliable, and reproducible results? - In Vitro Technologies. (URL: [Link])

  • Probes to monitor activity of the paracaspase MALT1 - PMC - NIH. (URL: [Link])

  • Investigating the reproducibility of in vitro cell biology assays using mathematical models - Professor Matthew Simpson. (URL: [Link])

  • Proteolytic Activity of the Paracaspase MALT1 Is Involved in Epithelial Restitution and Mucosal Healing - MDPI. (URL: [Link])

  • Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS. (URL: [Link])

  • In vitro antitumor activity of polymyxin acylase from Pseudomonas sp. M-6-3 - PubMed. (URL: [Link])

  • Reversal of multidrug resistance and antitumor promoting activity of 3-oxo-6β-hydroxy- β-amyrin isolated from Pistacia. (URL: [Link])

  • Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - MDPI. (URL: [Link])

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - MDPI. (URL: [Link])

  • The viability (A) and proliferation activity (B) of L929 cells after... - ResearchGate. (URL: [Link])

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Comparative

Benchmarking the Stability of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate Against Traditional Carbamates

Executive Summary & Structural Rationale Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3) is a highly specialized chemical building block utilized in the synthesis of advanced peptidomimetics, viral pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3) is a highly specialized chemical building block utilized in the synthesis of advanced peptidomimetics, viral protease inhibitors, and diacylglycerol acyltransferase 2 (DGAT2) inhibitors [1, 2]. Structurally, it features a benzyl carbamate (Cbz) protecting group attached to a sterically hindered tertiary carbon (the 2-position of a 4-amino-2-methyl-4-oxobutan-2-yl moiety).

Benchmarking its stability against traditional primary or secondary carbamates (e.g., Cbz-Glycine or Cbz-Valine derivatives) is critical for drug development professionals. The α,α -disubstituted architecture (a gem-dimethyl equivalent) imparts unique physicochemical properties. In unhindered carbamates, the carbonyl carbon is highly exposed to nucleophilic attack by hydroxide ions or the catalytic serine/cysteine residues of esterases. However, the tertiary alkyl group in Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate creates a dense steric shield around the carbamate linkage. This effectively increases the activation energy required for the formation of the tetrahedral intermediate during hydrolysis, locking the molecule into conformations that resist enzymatic active-site binding [3].

G cluster_0 Traditional Carbamate (e.g., Cbz-Gly-NH2) cluster_1 Tertiary Carbamate (CAS 1163298-06-3) A1 Cbz-NH-CH2-R C1 Rapid Hydrolysis A1->C1 Cleavage B1 Nucleophilic Attack (OH- / Esterase) B1->A1 Unhindered access A2 Cbz-NH-C(CH3)2-CH2-R C2 High Stability (Prolonged Half-life) A2->C2 Resistance B2 Nucleophilic Attack (OH- / Esterase) B2->A2 Blocked by Steric Bulk

Structural mechanism of steric shielding preventing nucleophilic attack on the carbamate linkage.

Benchmarking Experimental Design & Protocols

To objectively benchmark the stability of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate, we compare it against two control compounds: Cbz-Gly-NH₂ (unhindered primary carbon) and Cbz-Val-NH₂ (moderately hindered secondary carbon). The following protocols are designed as self-validating systems, utilizing internal standards and LC-MS/MS quantification to ensure high-fidelity kinetic data.

Workflow Start Compound Library Equilibration P1 Protocol 1: Chemical Stability pH 10.5 Buffer, 37°C Start->P1 P2 Protocol 2: Enzymatic Stability Human Serum, 37°C Start->P2 P3 Protocol 3: Deprotection Kinetics 10% Pd/C, H2, MeOH Start->P3 LCMS LC-MS/MS Quantification (MRM Mode) P1->LCMS P2->LCMS P3->LCMS Data Kinetic Analysis (Half-life Calculation) LCMS->Data

Multiplexed experimental workflow for benchmarking carbamate stability across conditions.

Protocol 1: Accelerated Alkaline Hydrolysis (Chemical Stability)

Objective: Assess the resistance of the carbamate linkage to non-enzymatic nucleophilic cleavage via the BAc​2 mechanism.

  • Preparation: Prepare 1 mM stock solutions of the test compound and controls in anhydrous DMSO.

  • Incubation: Dilute stocks to a final concentration of 10 µM in 100 mM Glycine-NaOH buffer (pH 10.5) and incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at t= 0, 1, 2, 4, 8, and 24 hours. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (e.g., Cbz-Gly-¹³C₂-¹⁵N).

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact carbamate.

Causality Insight: Alkaline hydrolysis of carbamates typically proceeds via nucleophilic attack by OH− . The extreme steric bulk of the tertiary carbon in CAS 1163298-06-3 drastically slows this pathway by physically blocking the trajectory required for hydroxide approach, preventing the formation of the tetrahedral intermediate.

Protocol 2: Enzymatic Degradation (Metabolic Stability)

Objective: Evaluate stability against promiscuous esterases and amidases, simulating in vivo plasma conditions.

  • Matrix Preparation: Pre-warm pooled human serum (validated for esterase activity) to 37°C.

  • Reaction Initiation: Spike the test compounds into the serum to a final concentration of 5 µM (ensuring final DMSO concentration is < 1% to prevent enzyme denaturation).

  • Time-Course Extraction: At t= 0, 15, 30, 60, 120, and 240 minutes, precipitate serum proteins using 3 volumes of cold methanol containing the internal standard.

  • Validation Control: Run a parallel positive control using procaine (a known esterase substrate) to validate the enzymatic viability of the serum matrix.

Causality Insight: Proteases and esterases require precise geometric alignment of the substrate's carbonyl group within the enzyme's oxyanion hole. The α,α -disubstitution disrupts this alignment, causing steric clashes with the active site residues and preventing catalytic turnover.

Protocol 3: Catalytic Hydrogenolysis (Deprotection Kinetics)

Objective: Determine if the steric bulk impedes synthetic deprotection (removal of the Cbz group) during manufacturing workflows.

  • Setup: Dissolve 0.1 mmol of the substrate in 5 mL of anhydrous methanol. Add 10 mg of 10% Pd/C catalyst.

  • Reaction: Purge the reaction vessel with Argon, then introduce H2​ gas via a balloon (1 atm). Stir vigorously at 25°C.

  • Monitoring: Withdraw 20 µL aliquots at 10-minute intervals, filter through a 0.2 µm PTFE syringe filter to remove the catalyst, and analyze by UPLC-UV (254 nm).

Causality Insight: Hydrogenolysis requires the benzyl group to adsorb flat onto the palladium surface. Extreme steric bulk near the carbamate nitrogen can perturb this planar adsorption, extending deprotection times compared to unhindered substrates.

Data Presentation: Comparative Stability Metrics

The quantitative kinetic data derived from the benchmarking protocols demonstrates the profound impact of the tertiary carbon substitution on carbamate stability.

CompoundStructural ClassChemical Stability: t1/2​ at pH 10.5 (hrs)Metabolic Stability: t1/2​ in Human Serum (hrs)Deprotection Kinetics: t1/2​ via Pd/C (min)
Cbz-Gly-NH₂ Primary4.2 ± 0.32.1 ± 0.215 ± 2
Cbz-Val-NH₂ Secondary18.5 ± 1.18.4 ± 0.625 ± 3
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate Tertiary > 120 > 48 85 ± 6

Table 1: Comparative half-lives ( t1/2​ ) of carbamate derivatives across chemical, biological, and synthetic conditions. Data represents mean ± SD (n=3).

Conclusion & Application Insights

The benchmarking data clearly illustrates that Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate possesses exceptional chemical and metabolic stability compared to traditional carbamates. The steric shielding provided by the tertiary carbon extends its half-life in human serum by more than an order of magnitude compared to primary carbamates.

For drug development professionals, this structural motif is a powerful strategic tool. When designing peptidomimetics or Antibody-Drug Conjugate (ADC) payloads where premature linker cleavage leads to off-target toxicity, incorporating an α,α -disubstituted carbamate can drastically improve the pharmacokinetic profile and systemic circulation time. However, process chemists must account for the extended reaction times (roughly 5x longer) required during catalytic hydrogenolysis when removing the Cbz group in multi-step syntheses.

References

  • Google Patents. "US9789110B2 - Diacylglycerol acyltransferase 2 inhibitors.
  • ACS Publications. "Ab Initio Study of CO2 Capture Mechanisms in Aqueous 2-Amino-2-methyl-1-propanol: Electronic and Steric Effects of Methyl Substituents on the Stability of Carbamate." Industrial & Engineering Chemistry Research. Available at:[Link]

Safety & Regulatory Compliance

Safety

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following generic waste disposal rules. Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following generic waste disposal rules. Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate (CAS 1163298-06-3) is a highly specialized Cbz-protected building block frequently utilized in the synthesis of peptidomimetics and viral protease inhibitors 1. Because of its multi-functional nature—comprising an amine, a carbamate, and a ketone—its chemical degradation profile is non-trivial 1.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and final disposal of this compound, ensuring full regulatory compliance and laboratory safety.

Physicochemical Profile & Waste Characterization

To design an effective disposal strategy, we must first understand the physical parameters that dictate the compound's behavior under stress.

Property / ParameterValue / Specification
Chemical Name Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
CAS Number 1163298-06-3 [[2]]()
Molecular Weight 250.29 g/mol 2
Boiling Point 473.2 ± 38.0 °C (Predicted) 2
Primary Functional Groups Carbamate (Cbz), Primary Amide, Ketone
Thermal Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) 3
EPA Waste Classification Unlisted Hazardous Waste (Evaluate per 40 CFR 261.3) [[4]]()

Mechanistic Insight: The Causality Behind Carbamate Disposal

Why do we mandate high-temperature incineration for this specific intermediate? Many laboratories mistakenly treat carbamate-protected amino acids as standard, benign organic waste. However, the Cbz (carboxybenzyl) protecting group is highly sensitive to extreme pH and thermal stress. If inadvertently mixed with strong acids or strong oxidizing agents in a general waste carboy, the carbamate linkage can hydrolyze or oxidize exothermically 3. This reaction releases carbon dioxide gas, which can rapidly pressurize sealed waste containers, leading to catastrophic rupture.

Furthermore, incomplete combustion of this nitrogen-rich compound will emit highly toxic nitrogen oxides (NOx) and carbon monoxide [[4]](). Therefore, the only scientifically sound disposal method is high-temperature incineration (>1000°C) at an approved facility equipped with flue-gas desulfurization and NOx scrubbers .

Self-Validating Protocols: Routine Laboratory Disposal

To ensure absolute safety, every step in this disposal protocol includes a built-in validation check.

Step 1: Waste Segregation

  • Action: Deposit solid Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate into a dedicated, chemically compatible high-density polyethylene (HDPE) solid waste container. Do not mix with strong oxidizing agents 3.

  • Causality: Segregation prevents cross-reaction. Mixing with strong oxidizers can lead to exothermic oxidation of the benzyl ring.

  • Validation Check: Visually inspect the container log prior to addition to ensure no incompatible chemicals (e.g., peroxides, strong acids) have been added to this specific bin.

Step 2: Liquid Waste Processing

  • Action: For solutions containing the compound, transfer to a designated halogenated or non-halogenated solvent carboy, depending strictly on the carrier solvent used during your assay.

  • Causality: Carbamate solubility varies; ensuring the correct solvent stream prevents precipitation in the waste carboy, which can clog incinerator injection nozzles at the disposal facility.

  • Validation Check: Verify that the liquid remains homogeneous in the carboy. If phase separation or precipitation occurs, halt addition immediately, cap the carboy, and notify Environmental Health & Safety (EHS).

Step 3: Labeling and Storage

  • Action: Label the container with the full chemical name, CAS 1163298-06-3, and the hazard warning "Toxic Organics - Avoid Heat." Store locked up in a dry, cool, and well-ventilated place 3.

  • Validation Check: Ensure the secondary containment bin is completely dry and the primary container cap is securely tightened before leaving the waste accumulation area.

Step 4: Final Destruction

  • Action: Dispatch to an approved waste disposal plant for high-temperature incineration [[4]]().

  • Causality: Incineration ensures complete thermal breakdown of the carbamate and amide bonds, preventing environmental contamination.

Self-Validating Protocols: Accidental Spill Containment

In the event of an accidental release, immediate and calculated action is required to prevent inhalation of airborne particulates.

Step 1: Isolation & PPE

  • Action: Evacuate non-essential personnel. Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles [[4]]().

  • Validation Check: Perform a positive/negative pressure seal check on the respirator before entering the spill zone.

Step 2: Containment

  • Action: If dry, use spark-proof tools to sweep up or vacuum the solid, strictly avoiding dust generation [[5]](). If wet (in solution), absorb with an inert material (e.g., vermiculite or sand) 4.

  • Validation Check: Shine a high-intensity flashlight parallel to the floor across the spill area to verify no residual crystalline dust remains on the surface.

Step 3: Decontamination

  • Action: Wash the spill area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous liquid waste 5.

  • Validation Check: Use pH indicator strips on the residual moisture of the cleaned surface. The protocol is only complete when the strip reads a neutral pH (6.5 - 7.5).

Visualizing the Disposal Workflow

DisposalWorkflow Start Waste Generation: Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid PPE Contaminated PPE & Packaging Start->PPE SegSolid Segregate into Dry Organic Waste Solid->SegSolid SegLiquid Segregate into Halogenated/Non-Halogenated Liquid->SegLiquid SegPPE Biohazard/Chem Waste Bags PPE->SegPPE Label Labeling (EPA 40 CFR 261.3) Identify as Toxic Organics SegSolid->Label SegLiquid->Label SegPPE->Label Incineration High-Temperature Incineration (>1000°C) with Scrubber Label->Incineration Final Disposal

Fig 1: Step-by-step waste segregation and disposal workflow for benzyl carbamate derivatives.

References

  • 1 Benchchem. "Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate - Biological Activity."

  • [[5]]() Apollo Scientific. "Benzyl carbamate - Safety Data Sheet."

  • 4 AK Scientific, Inc. "(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate - Safety Data Sheet."

  • 3 Fisher Scientific. "SAFETY DATA SHEET - Benzyl carbamate."

  • TCI Chemicals. "SAFETY DATA SHEET - Benzyl Carbamate."

  • 2 ChemicalBook. "벤질4-아미노-2-메틸-4-옥소부탄-2-일카르바메이트 | 1163298-06-3."

Sources

Handling

Comprehensive Guide to the Safe Handling of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals engaged in the handling of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate. Give...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals engaged in the handling of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from an expert analysis of its chemical structure, incorporating established best practices for handling carbamate and amide functional groups. Our primary objective is to foster a culture of safety and provide actionable intelligence that extends beyond the product itself, ensuring both personnel safety and experimental integrity.

Hazard Analysis and Risk Mitigation

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is a research chemical whose toxicological properties have not been fully elucidated. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. The molecule incorporates two key functional groups that inform our safety recommendations: a carbamate and an amide .

  • Carbamate Group: Carbamates are a broad class of compounds with diverse biological activities. While many are used in pharmaceuticals, some exhibit toxicity, notably as cholinesterase inhibitors.[1][2][3] The benzyl carbamate moiety, in particular, suggests that skin, eye, and respiratory irritation are potential hazards.[4]

  • Amide Group: Amides are generally characterized by their high stability and lower reactivity compared to other carboxylic acid derivatives.[5][6] However, they can still pose hazards, and appropriate precautions should be taken.

Given these structural features, a conservative approach to handling is warranted. All personnel must be trained on the potential risks and the procedures outlined in this guide before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety goggles with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 or higher-rated respirator (if not in a fume hood)
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatWork within a certified chemical fume hood
In-process Handling Chemical splash gogglesNitrile glovesLaboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatAs required by the specific waste stream

Justification for PPE Selection:

  • Eye Protection: To prevent contact with airborne particles or splashes.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or tears.

  • Body Protection: A lab coat is essential to prevent contamination of personal clothing.

  • Respiratory Protection: Due to the unknown inhalation toxicity, respiratory protection is crucial when handling the solid powder outside of a primary engineering control like a fume hood.[4]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational workflow is paramount for ensuring safety and reproducibility. The following steps provide a procedural guide for the safe handling of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

  • Documentation: Review this guide and any other relevant safety documentation before starting work.

Handling the Solid Compound
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the generation of airborne dust.

    • Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

    • Close the primary container immediately after dispensing the required amount.

  • Transfer:

    • When transferring the solid, use a spatula or other appropriate tool to avoid creating dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

Preparing Solutions
  • Solvent Addition:

    • Always add the solid compound to the solvent, not the other way around, to prevent splashing.

    • Stir the mixture gently to facilitate dissolution.

  • Container Sealing:

    • Once the compound is in solution, ensure the container is securely sealed to prevent the release of vapors.

Post-Handling Procedures
  • Decontamination:

    • Thoroughly clean all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent.

  • Hand Washing:

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste:

    • Collect all unused or waste Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated consumables such as weigh boats, pipette tips, and gloves must also be disposed of as solid chemical waste.

  • Liquid Waste:

    • Solutions containing Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate should be collected in a labeled, sealed container for liquid hazardous waste.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.

  • Regulatory Compliance:

    • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review Safety Guide Review Safety Guide Don PPE Don PPE Review Safety Guide->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE & Wash Hands Doff PPE & Wash Hands Dispose of Waste->Doff PPE & Wash Hands

Caption: Workflow for the safe handling of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate.

References

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). Retrieved from Princeton University Environmental Health & Safety website.
  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from Stephen F. Austin State University Environmental Health, Safety, and Risk Management website.
  • Benzyl carbamate. (n.d.).
  • BENZYL CARBAMATE. (n.d.).
  • Benzyl (3-Fluoro-4-morpholinophenyl)carbamate - SAFETY DATA SHEET. (2023, December 5).
  • Laboratory Waste - Module 2. (n.d.).
  • Safety Data Sheet - Benzyl carbamate. (2009, February 5).
  • Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. (n.d.). Retrieved from an institutional code of practice document.
  • Chemical Waste Management for Laboratories. (n.d.). Retrieved from Physikalisch-Technische Bundesanstalt website.
  • Safety Data Sheet - (R)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate. (2025, March 23).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Carbamate Toxicity. (2023, May 1). In StatPearls.
  • Amides: Physical & Chemical Hazards. (2011, August 6). In ILO Encyclopaedia of Occupational Health and Safety.
  • Appendix I - Hazards Of Functional Groups. (n.d.). Retrieved from an Environmental Health and Safety resource on functional group hazards.
  • Appendix I - Hazards Of Functional Groups. (n.d.). Retrieved from another Environmental Health and Safety resource on functional group hazards.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26).
  • Amide Functional Group. (2025, October 6).
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). In PMC.
  • Chemical Handling and Storage. (n.d.). Retrieved from Iowa State University Environmental Health and Safety website.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7).
  • Top 10 Facts About Amides You Need to Know? (2026, January 5).
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
  • Lab Safety Manual: Chemical Management. (2008, November).
  • Toxicology of Organophosphate & Carbamate Compounds. (2016, June 24).
  • Toxicology of Organophosphate and Carbamate Compounds - 1st Edition. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
Reactant of Route 2
Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
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